molecular formula C8H5BN2O2 B3236789 (3,4-dicyanophenyl)boronic Acid CAS No. 1375109-03-7

(3,4-dicyanophenyl)boronic Acid

Cat. No.: B3236789
CAS No.: 1375109-03-7
M. Wt: 171.95 g/mol
InChI Key: NSQGSRAHEZSUJO-UHFFFAOYSA-N
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Description

(3,4-dicyanophenyl)boronic Acid is a useful research compound. Its molecular formula is C8H5BN2O2 and its molecular weight is 171.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-dicyanophenyl)boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dicyanophenyl)boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-dicyanophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGSRAHEZSUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299145
Record name B-(3,4-Dicyanophenyl)boronic acid
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Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375109-03-7
Record name B-(3,4-Dicyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375109-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dicyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (3,4-Dicyanophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Functional Linchpin for Advanced Materials & Medicinal Chemistry

CAS: 1375109-03-7 Formula: C₈H₅BN₂O₂ Molecular Weight: 171.95 g/mol Synonyms: 4-Boronophthalonitrile; 4-(Dihydroxyboryl)phthalonitrile

Executive Summary

(3,4-Dicyanophenyl)boronic acid represents a high-value "orthogonal" intermediate in organic synthesis. Its structural uniqueness lies in its dual functionality: it possesses a boronic acid moiety (susceptible to reversible condensation and metal-catalyzed cross-coupling) and a phthalonitrile core (susceptible to irreversible cyclotrimerization).

This orthogonality allows researchers to construct complex architectures in a step-wise manner. It is a critical precursor for:

  • Third-Generation Photosensitizers: Water-soluble or sugar-targeting phthalocyanines for Photodynamic Therapy (PDT).

  • Covalent Organic Frameworks (COFs): Building blocks for 2D porous materials via boronate ester linkages.

  • Molecular Electronics: Anchoring phthalocyanine chromophores to oxide surfaces via the boronic acid group.

Chemical Profile & Stability[1][2][3]
PropertySpecificationEngineering Note
Appearance White to off-white powderHygroscopic; store in desiccator.
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane, Toluene).
pKa ~8.0 - 8.5 (Boronic acid)Electron-withdrawing cyano groups increase Lewis acidity compared to PhB(OH)₂.
Stability Air-stable; Moisture-sensitiveProne to protodeboronation under prolonged heating in basic aqueous media.
Reactivity C-B Bond: Suzuki Coupling, EsterificationC-CN Bond: CyclotrimerizationThe nitrile groups are sensitive to strong nucleophiles (e.g., organolithiums); use mild bases.
Synthesis & Manufacturing

Strategic Selection: While aryl boronic acids are classically synthesized via lithiation (n-BuLi) and borate trapping, this route is contraindicated for CAS 1375109-03-7 due to the high susceptibility of the nitrile groups to nucleophilic attack.

Recommended Protocol: Palladium-Catalyzed Miyaura Borylation.[1][2][3][4][5] This pathway utilizes mild conditions to install the boron functionality without compromising the phthalonitrile core.

Protocol: Synthesis from 4-Bromophthalonitrile

Reagents:

  • Precursor: 4-Bromophthalonitrile (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Anhydrous is critical.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with 4-bromophthalonitrile, B₂pin₂, KOAc, and the Pd catalyst. Evacuate and backfill with Argon (3x).[6]

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via TLC (Silica; EtOAc/Hexane) or LC-MS. The formation of the boronate ester (Pinacol ester) is the primary product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Hydrolysis (to Free Acid):

    • Dissolve the crude pinacol ester in Acetone/Water (3:1).

    • Add Sodium Periodate (NaIO₄, 3.0 equiv) and Ammonium Acetate (NH₄OAc, 3.0 equiv). Stir at RT for 24h.

    • Mechanism:[3][6][7][8][9] NaIO₄ oxidatively cleaves the pinacol diol, releasing the free boronic acid.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to prevent interaction of the boronic acid with silica.

Divergent Reactivity & Applications[1][6]

The utility of (3,4-dicyanophenyl)boronic acid is best understood through its two distinct reaction pathways.

Pathway A: The Phthalocyanine Route (Macrocyclization)

The 3,4-dicyano motif allows the molecule to act as a precursor for Phthalocyanines (Pcs). By reacting this unit with a metal salt (Zn, Al, Si) and a template (urea/DBU), one forms a Pc ring with four peripheral boronic acid groups .

  • Application: These "Borono-Pcs" are water-soluble and can covalently bind to diols on cell membranes (sialic acid residues), making them excellent agents for targeted Photodynamic Therapy (PDT) .

  • Self-Validating Check: The disappearance of the sharp nitrile stretch (~2230 cm⁻¹) in IR spectroscopy confirms cyclization.

Pathway B: The Suzuki Route (Cross-Coupling)

The boronic acid moiety allows the phthalonitrile unit to be attached to other conjugated systems before cyclization.

  • Application: Synthesis of expanded pi-systems or "push-pull" dyes for Organic Photovoltaics (OPV) .

  • Protocol Note: Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides to prevent hydrolysis of the nitrile groups during coupling.

Pathway C: Dynamic Covalent Chemistry (COFs)

Reaction with planar catechols (e.g., HHTP) forms boronate ester-linked Covalent Organic Frameworks . The cyano groups remain available for post-synthetic modification (e.g., conversion to tetrazoles).

Visualizing the Chemistry

The following diagram illustrates the synthesis and the divergent application pathways of CAS 1375109-03-7.

G Start 4-Bromophthalonitrile Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Start->Step1 Inter Pinacol Boronate Ester Step1->Inter Step2 Oxidative Hydrolysis (NaIO4 / NH4OAc) Inter->Step2 Product (3,4-Dicyanophenyl) boronic Acid (CAS 1375109-03-7) Step2->Product App1 Pathway A: Phthalocyanine Synthesis (Targeted PDT Agents) Product->App1 Cyclotetramerization (Zn(OAc)2, DBU) App2 Pathway B: Suzuki Coupling (OLED/OPV Materials) Product->App2 Pd-Catalyzed Cross-Coupling App3 Pathway C: COF Assembly (Porous Materials) Product->App3 Condensation with Diols

Figure 1: Synthetic workflow from commercial precursors to the dual-functional boronic acid and its downstream applications in materials science.

References
  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[4] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Boronic Acid Phthalocyanines for PDT: Li, X., et al. (2020). A boronic acid-functionalized phthalocyanine with an aggregation-enhanced photodynamic effect for combating antibiotic-resistant bacteria.[10][11] Chemical Science, 11, 6412-6423. Link

  • Synthesis of Phthalonitriles: Wöhrle, D., & Schnurpfeil, G. (1996).
  • Boronate Ester COFs: Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. Link

  • General Suzuki Coupling Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

3,4-dicyanophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3,4-Dicyanophenylboronic Acid

Executive Summary 3,4-Dicyanophenylboronic acid is a highly specialized organoboron intermediate characterized by significant electron deficiency. Unlike standard phenylboronic acids, the presence of two strong electron-withdrawing cyano (-CN) groups at the 3 and 4 positions fundamentally alters its Lewis acidity and reactivity profile. This guide details its physicochemical properties, synthetic challenges (specifically protodeboronation sensitivity), and its critical utility in physiological pH saccharide sensing and optoelectronic material design.

Part 1: Physicochemical Profile & Identity

1.1 Molecular Identity The molecule consists of a benzene core substituted with a boronic acid moiety at position 1 and cyano groups at positions 3 and 4.

PropertyDataNotes
IUPAC Name (3,4-Dicyanophenyl)boronic acid
Molecular Formula C₈H₅BN₂O₂
Molecular Weight 171.95 g/mol Calculated (monomeric acid form)
CAS Number Custom/Building BlockOften synthesized from 4-bromophthalonitrile (CAS 70484-01-4)
Appearance White to off-white powderHygroscopic; tends to form boroxine anhydrides
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents
pKa (Estimated) ~6.5 – 7.0Significantly lower than PhB(OH)₂ (8.[1][2]8) due to EWG effect

1.2 The Boroxine Equilibrium Researchers must note that 3,4-dicyanophenylboronic acid, like most boronic acids, exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form.

  • Implication: Gravimetric stoichiometry should account for a variable water content. Commercial samples often contain 30–50% boroxine.

  • Correction: Verify purity via ¹H NMR (DMSO-d₆) before precise stoichiometric applications.

Part 2: Critical Utility – The "pKa Switch"

The primary value of this molecule lies in its Lewis acidity .[2] Standard phenylboronic acids (pKa ~8.8) do not effectively bind sugars (glucose, sialic acid) at physiological pH (7.4) because the binding species is the tetrahedral boronate anion, not the neutral trigonal acid.

Mechanism of Action: The two cyano groups withdraw electron density from the aromatic ring (Inductive effect -I and Mesomeric effect -M). This increases the electrophilicity of the boron atom, stabilizing the anionic hydroxy-boronate form.

  • Result: The pKa drops to a range compatible with neutral pH.

  • Application: This allows for reversible covalent binding with cis-1,2-diols (sugars) directly in blood or intracellular environments without requiring alkaline buffers.

GlucoseSensing Acid Neutral Boronic Acid (Trigonal Planar) High pKa Anion Boronate Anion (Tetrahedral) Active Binding Species Acid->Anion + OH⁻ (pH > pKa) Anion->Acid + H⁺ Complex Cyclic Boronate Ester (Sugar Bound) Fluorescence/Solubility Change Anion->Complex + Glucose (cis-diol) CN_Effect Cyano Groups (EWG) Stabilize Anion Lower pKa to ~7.0 CN_Effect->Anion Promotes Formation

Figure 1: The pKa modulation mechanism. The electron-withdrawing cyano groups shift the equilibrium toward the reactive anion at physiological pH.

Part 3: Synthesis & Handling Protocols

3.1 Synthetic Route: Miyaura Borylation Direct lithiation of 4-bromophthalonitrile is hazardous due to the nucleophilic susceptibility of the cyano groups. The most robust method is the Palladium-catalyzed Miyaura borylation.

Protocol: Synthesis from 4-Bromophthalonitrile

  • Reagents: 4-Bromophthalonitrile (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas vigorously (Ar sparge). Heat to 80°C for 4–6 hours.

  • Workup (Critical):

    • The product forms the pinacol ester first.

    • Hydrolysis: Treat the ester with NaIO₄ (oxidative cleavage) in THF/H₂O followed by dilute HCl to liberate the free boronic acid. Avoid strong bases which may hydrolyze the nitriles to carboxylic acids.

3.2 Suzuki-Miyaura Coupling Challenges Problem: Electron-deficient boronic acids are prone to protodeboronation (loss of the -B(OH)₂ group replaced by -H) under basic, aqueous conditions. Solution: Use anhydrous conditions with fluoride bases (CsF) or mild bases (K₃PO₄) rather than strong hydroxides/carbonates.

SuzukiWorkflow Start 3,4-Dicyanophenylboronic Acid Base Base Selection (CRITICAL) Start->Base Partner Aryl Halide (R-X) Cat Pd Catalyst (e.g., Pd(PPh3)4) Partner->Cat Cat->Base Path_A Standard Aqueous Base (Na2CO3/H2O) Base->Path_A Avoid Path_B Anhydrous Fluoride (CsF / THF) Base->Path_B Recommended Result_Fail Protodeboronation (Yield Loss) Path_A->Result_Fail Result_Success Cross-Coupled Biaryl (High Yield) Path_B->Result_Success

Figure 2: Decision matrix for coupling electron-deficient boronic acids. Anhydrous fluoride conditions prevent the decomposition of the labile C-B bond.

Part 4: Experimental Protocol (Glucose Sensing Assay)

Objective: Verify glucose binding affinity at pH 7.4.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock Solution: Dissolve 3,4-dicyanophenylboronic acid (5 mM) in MeOH/PBS (50:50 v/v). Note: Methanol aids solubility of the hydrophobic aromatic core.

  • Reporter: Add Alizarin Red S (ARS) at 0.1 mM. ARS binds to the boronic acid, causing a color change (Yellow -> Orange) or fluorescence shift.

  • Titration:

    • Add D-Glucose (0 – 50 mM).

    • Observation: Glucose displaces ARS because the Boronate-Glucose complex is more stable than the Boronate-ARS complex.

    • Readout: Monitor absorbance decrease at λ_max (ARS-Boronate complex) or fluorescence recovery.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

The Solubility of Cyanophenyl Boronic Acids in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Cyanophenyl Boronic Acids in Modern Drug Discovery

Cyanophenyl boronic acids represent a critical class of reagents in contemporary organic synthesis and medicinal chemistry. Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has established them as indispensable tools for the construction of complex molecular architectures.[1] This capability is of paramount importance in drug discovery, where the efficient formation of carbon-carbon bonds is fundamental to the synthesis of novel therapeutic agents.[1] The incorporation of the cyanophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making a thorough understanding of its physicochemical characteristics, particularly solubility, essential for seamless process development, from laboratory-scale synthesis to large-scale manufacturing.

This in-depth technical guide provides a comprehensive overview of the solubility of cyanophenyl boronic acid isomers (ortho, meta, and para) in organic solvents. Moving beyond a simple tabulation of data, this guide, designed for researchers, scientists, and drug development professionals, delves into the underlying principles governing their solubility, the practical implications for reaction optimization, and standardized methodologies for experimental solubility determination.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice energy. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another. In the case of cyanophenyl boronic acids, several structural and environmental factors are at play.

The Dual Nature of the Cyanophenyl Boronic Acid Moiety

The cyanophenyl boronic acid molecule possesses a dualistic character that dictates its solubility profile. The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic imparts a degree of solubility in polar solvents. Conversely, the phenyl ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents. The cyano group (-C≡N) is a strongly polar and electron-withdrawing group, further influencing the overall polarity and intermolecular interactions of the molecule.

Impact of Isomeric Position (Ortho, Meta, Para)

The position of the cyano group on the phenyl ring has a profound effect on the molecule's physical properties, including its crystal packing, dipole moment, and, consequently, its solubility.

  • Para-isomer: The symmetrical nature of the para-isomer often leads to more efficient crystal packing, resulting in a higher lattice energy and potentially lower solubility compared to the other isomers.

  • Meta-isomer: The meta-position disrupts the symmetry, which can lead to less efficient crystal packing and, in some cases, enhanced solubility.

  • Ortho-isomer: The ortho-isomer can exhibit intramolecular hydrogen bonding between the cyano group and the boronic acid moiety. This internal interaction can reduce the extent of intermolecular hydrogen bonding with the solvent, potentially affecting its solubility in a complex manner.

The Boroxine Menace: A Key Challenge in Solubility Studies

A significant challenge in accurately determining and interpreting the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the boronic acid and its corresponding boroxine is influenced by the solvent, temperature, and the presence of water.[2] Since the boroxine has significantly different physicochemical properties, including solubility, its formation can lead to inconsistencies in experimental data.[2]

G cluster_0 Equilibrium in Solution Boronic_Acid 3 R-B(OH)₂ (Cyanophenyl Boronic Acid) Boroxine (RBO)₃ (Boroxine) Boronic_Acid->Boroxine Dehydration Water 3 H₂O G cluster_0 Solubility Determination Workflow Start Start Add_Excess_Solid Add excess cyanophenyl boronic acid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solid->Equilibrate Filter Filter supernatant to remove undissolved solid Equilibrate->Filter Analyze Analyze concentration by HPLC Filter->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Sources

3,4-dicyanophenyl boronic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Precision Reagents for Medicinal Chemistry & Biosensing

Executive Summary

3,4-Dicyanophenylboronic acid (CAS: 1375109-03-7) is a highly specialized organoboron intermediate characterized by its significant electron deficiency.[1] Unlike standard phenylboronic acids, the presence of two strong electron-withdrawing cyano groups at the meta and para positions drastically alters its electronic profile. This modification lowers the pKa of the boronic acid moiety, enhancing its utility in physiological pH sugar sensing and facilitating unique reactivity in Suzuki-Miyaura cross-couplings. This guide details the physicochemical properties, robust synthetic protocols, and handling requirements necessary to utilize this reagent effectively in drug discovery and materials science.

Nomenclature & Identification

Accurate identification is critical as "dicyano" derivatives are often confused with "dichloro" or "monocyano" analogs in catalog databases.

Identifier Value
IUPAC Name (3,4-Dicyanophenyl)boronic acid
Common Synonyms 4-Boronophthalonitrile; 3,4-Dicyanobenzeneboronic acid
CAS Registry Number 1375109-03-7
Molecular Formula C8H5BN2O2
Molecular Weight 171.95 g/mol
SMILES B(C1=CC(=C(C=C1)C#N)C#N)(O)O
Key Structural Feature Electron-deficient aromatic ring (Lewis Acidic Boron)

Physicochemical Profile & Stability

The electron-withdrawing nature of the cyano groups (-I and -M effects) creates a distinct stability profile compared to phenylboronic acid.

Acidity and Sugar Binding

Standard phenylboronic acid has a pKa of ~8.8, meaning it binds diols (sugars) effectively only at alkaline pH. 3,4-Dicyanophenylboronic acid, due to the cyano substituents, exhibits a significantly lower pKa (estimated ~6.5–7.0). This allows it to exist as the reactive tetrahedral boronate anion at neutral physiological pH (7.4) , making it a superior receptor for non-enzymatic glucose sensors.

Protodeboronation Risk

Critical Warning: Electron-deficient aryl boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions or at high temperatures.

  • Mechanism: Base-catalyzed ipso-attack by water or hydroxide.[1]

  • Mitigation: Avoid strong bases (e.g., NaOH, KOH) during coupling reactions. Use mild bases (K3PO4, K2CO3) and anhydrous conditions where possible.

Synthetic Protocols

Preferred Route: Miyaura Borylation

Direct lithiation of 4-bromophthalonitrile is hazardous due to the nucleophilic susceptibility of the nitrile groups. The industry-standard "safe" route is the Palladium-catalyzed Miyaura borylation.[1]

Reaction Scheme:

  • Precursor: 4-Bromophthalonitrile (CAS 70484-01-4).

  • Reagent: Bis(pinacolato)diboron (B2pin2).

  • Catalyst: Pd(dppf)Cl2 (favored for steric bulk and stability).

  • Hydrolysis: Conversion of the pinacol ester to the free acid.

Protocol: Synthesis of 3,4-Dicyanophenylboronic Acid Pinacol Ester[1]
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Reagents: Add 4-bromophthalonitrile (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.15 M concentration). Degas by sparging with Argon for 20 mins.

  • Catalyst: Add Pd(dppf)Cl2 (3-5 mol%).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS (Look for disappearance of bromide).

  • Workup: Filter through Celite to remove Palladium. Concentrate filtrate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: For the free acid, hydrolyze the ester using NaIO4/NH4OAc in Acetone/Water, followed by mild acidic workup. Avoid strong acid reflux to prevent nitrile hydrolysis.

Visualization: Synthetic Pathway

SynthesisPath Start 4-Bromophthalonitrile (CAS 70484-01-4) Reagents B2pin2 + KOAc Pd(dppf)Cl2 Start->Reagents Mix in Dioxane Intermediate Pinacol Boronate Ester (Stable Intermediate) Reagents->Intermediate 80°C, 12h (Miyaura Borylation) Hydrolysis NaIO4 / NH4OAc (Mild Hydrolysis) Intermediate->Hydrolysis Cleavage Product 3,4-Dicyanophenyl boronic acid Hydrolysis->Product Isolation

Figure 1: Safe synthetic route via Miyaura Borylation avoiding nitrile side-reactions.

Applications in Drug Discovery & Materials[3]

Suzuki-Miyaura Cross-Coupling

This reagent is used to introduce the phthalonitrile motif into biaryl scaffolds.[1] Due to the electron-deficient ring, the transmetallation step in the catalytic cycle is generally fast, but the stability of the boronic acid is the limiting factor.

Optimized Coupling Conditions:

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3/XPhos.

  • Base: K3PO4 (anhydrous) or CsF. Avoid aqueous hydroxide.[1]

  • Solvent: DMF or Toluene/Dioxane.

Visualization: Catalytic Cycle & Stability

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Critical Step) PdII_X->TransMet + Activated Boronate PdII_Ar Pd(II)-Ar-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Release Boronic 3,4-Dicyanophenyl boronic acid Boronic->TransMet Base Activation Decomp Protodeboronation (Side Reaction) Boronic->Decomp High pH / H2O

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the vulnerability to protodeboronation.

Biosensing Mechanism (Glucose Binding)

The 3,4-dicyano substitution makes this boronic acid a "turn-on" sensor candidate.[1] Upon binding a diol (sugar), the Lewis acidity of the boron increases, stabilizing the tetrahedral anionic form. This hybridization change (sp2 to sp3) can be coupled with fluorescence modulation if a fluorophore is attached or in proximity.

Equilibrium Logic:


[1]
  • Because the 3,4-dicyano group stabilizes the negative charge on the boronate anion, the equilibrium shifts to the right at lower pH compared to phenylboronic acid.

References

  • PubChem. (2024). 3,4-Dicyanophenylboronic acid (Compound).[1] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.[3] [Link]

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [Link]

Sources

An In-depth Technical Guide to the pKa Values of Electron-Poor Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Acidity in Phenylboronic Acid Function

Phenylboronic acids, a class of organic compounds featuring a boronic acid moiety [-B(OH)₂] attached to a phenyl ring, have become indispensable tools in molecular sciences. Their utility spans from foundational roles in Suzuki cross-coupling reactions to sophisticated applications in catalysis, dynamic combinatorial chemistry, and, most notably, medicinal chemistry. A growing number of boronic acid-based molecules are being investigated and approved as therapeutic agents, with their efficacy often hinging on the reversible covalent inhibition of target proteins.[1]

At the heart of a boronic acid's reactivity, selectivity, and pharmacokinetic profile is its acidity, quantified by the pKa value. This parameter dictates the equilibrium between the neutral, trigonal planar boronic acid and its ionized, tetrahedral boronate form at a given pH.[2] For researchers in drug development, understanding and controlling the pKa is paramount. A molecule's pKa influences its solubility, cell permeability, and, crucially, its ability to bind to a biological target, which is often optimized at physiological pH (around 7.4).[3][4]

This guide focuses specifically on electron-poor phenylboronic acids , where the phenyl ring is functionalized with electron-withdrawing groups (EWGs). These substituents profoundly influence the electronic environment of the boron center, providing a powerful strategy for tuning the pKa to meet specific design criteria. We will delve into the fundamental principles governing this acidity, detail robust experimental methods for its determination, and explore the strategic implications for modern drug design.

The Physicochemical Nature of Boronic Acid Acidity

Unlike Brønsted-Lowry acids that donate a proton, boronic acids typically function as Lewis acids .[5] The boron atom, with its vacant p-orbital, accepts a lone pair of electrons from a Lewis base. In aqueous solution, this base is a hydroxide ion, leading to the formation of a tetrahedral boronate species.[3] This equilibrium is the primary determinant of the observed pKa.

The equilibrium can be represented as: R-B(OH)₂ (trigonal planar) + 2 H₂O ⇌ R-B(OH)₃⁻ (tetrahedral) + H₃O⁺

The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal. A lower pKa value signifies a stronger acid, meaning the equilibrium favors the tetrahedral boronate form at a lower pH.

Caption: Equilibrium between trigonal boronic acid and tetrahedral boronate.

Modulating pKa: The Influence of Electron-Withdrawing Substituents

The acidity of a phenylboronic acid can be precisely controlled by the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center.[6] They do this by pulling electron density away from the boron atom, making it more electrophilic and thus more receptive to nucleophilic attack by a hydroxide ion. This stabilization of the resulting negative charge on the tetrahedral boronate anion shifts the equilibrium to the right, resulting in a lower pKa value .[5]

This effect is a combination of two primary electronic phenomena:

  • Inductive Effect (-I): The through-sigma-bond withdrawal of electron density by electronegative groups (e.g., -F, -CF₃, -NO₂). This effect is distance-dependent.

  • Resonance Effect (-R or -M): The delocalization of electron density from the ring into the substituent through the pi-system (e.g., -NO₂, -CN). This effect is most pronounced for substituents at the ortho and para positions.

Conversely, electron-donating groups (EDGs) have the opposite effect, increasing the pKa and making the boronic acid weaker.

The Hammett equation provides a quantitative relationship between the electronic properties of a substituent and the reactivity of the molecule, with the reaction constant (ρ) for phenylboronic acid dissociation being approximately 2.06, indicating a strong sensitivity to substituent effects.[7]

Electronic_Effects Substituent Phenyl Substituent (X) EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CF₃, -Cl Substituent->EWG is an EDG Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ Substituent->EDG is an BoronCenter Boron Atom Acidity EWG->BoronCenter Increases BoronateStability Anionic Boronate Stability EWG->BoronateStability Increases EDG->BoronCenter Decreases EDG->BoronateStability Decreases BoronCenter->BoronateStability Affects pKa_Value pKa Value BoronateStability->pKa_Value Inversely Affects

Caption: Impact of substituents on phenylboronic acid pKa.

Quantitative Data on Substituted Phenylboronic Acids

The table below illustrates the impact of various electron-withdrawing substituents on the pKa of phenylboronic acid. The unsubstituted phenylboronic acid serves as a baseline.[5]

Substituent (X) on X-C₆H₄B(OH)₂PositionpKa ValueEffect Relative to Unsubstituted
-H (Unsubstituted)-8.86Baseline
-Fpara8.77Minor Decrease
-Fmeta8.35Moderate Decrease
-Fortho8.08Significant Decrease
-CF₃para7.74Significant Decrease
-CF₃meta7.55Significant Decrease
-NO₂para7.10Very Significant Decrease
-NO₂meta7.00Very Significant Decrease
2,3,4,6-tetrafluoro-6.17Extreme Decrease

Data compiled from references[5].

As the data shows, strongly electron-withdrawing groups like -CF₃ and -NO₂ cause a substantial drop in pKa, increasing the acidity by nearly two orders of magnitude. The effect is also position-dependent; for fluorine, the inductive effect is stronger at closer proximity (ortho and meta positions), leading to a lower pKa compared to the para position where resonance and inductive effects can partially cancel.[5]

Methodologies for Accurate pKa Determination

Precise pKa determination is essential for characterizing any novel boronic acid. Several robust methods are available, each with its own set of advantages and considerations.

UV-Vis Spectrophotometry

This is a widely used and reliable method, particularly for compounds possessing a chromophore that changes upon ionization.[7]

  • Principle: The electronic structure of the phenyl ring is altered as the boron center transitions from a neutral sp²-hybridized state to an anionic sp³-hybridized state. This change often leads to a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity. By measuring the absorbance of the compound in a series of buffers across a range of pH values, one can determine the ratio of the acidic and basic forms and subsequently calculate the pKa.[8]

  • Workflow Diagram:

    UV_Vis_Workflow A Prepare Stock Solution of Boronic Acid C Add Aliquot of Stock to Each Buffer Solution A->C B Prepare Series of Buffers (e.g., 0.1 pH unit increments) B->C D Measure Full UV-Vis Spectrum for Each pH Sample C->D E Identify Isosbestic Points & λmax for Acidic & Basic Forms D->E F Plot Absorbance at a Fixed λ vs. pH E->F G Data Analysis: Fit to Henderson-Hasselbalch Eq. F->G H Determine pKa (pH at half-max absorbance) G->H

  • Detailed Protocol (Self-Validating):

    • Instrument & Calibration: Use a calibrated dual-beam UV-Vis spectrophotometer. Perform a baseline correction with the buffer solution.

    • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from at least 2 pH units below to 2 pH units above the estimated pKa. Ensure constant ionic strength across all buffers using a background electrolyte like 0.1 M KCl.

    • Sample Preparation: Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO, methanol). The final concentration in the cuvette should be low enough to be within the linear range of the Beer-Lambert law.

    • Spectral Acquisition:

      • Acquire a full spectrum in a highly acidic buffer (pH << pKa) to obtain the spectrum of the pure protonated species (A_HA).

      • Acquire a full spectrum in a highly basic buffer (pH >> pKa) to obtain the spectrum of the pure deprotonated species (A_A-).

      • Acquire spectra in each of the intermediate pH buffers.

    • Data Analysis:

      • Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

      • Plot the absorbance at this wavelength against the measured pH of each buffer.

      • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. More accurately, it can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A-)/(A_HA - A)] where A is the absorbance at a given pH.

    • Validation: The presence of a sharp isosbestic point (a wavelength where the absorbance does not change with pH) is a strong indicator of a clean, two-state equilibrium, validating the measurement.

Potentiometric Titration

This classic method involves directly titrating the boronic acid with a strong base and monitoring the pH. [9]

  • Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate base. [10]

  • Detailed Protocol:

    • Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). [9]Use a temperature-controlled titration vessel and stir the solution consistently. Purge the solution with an inert gas (N₂ or Ar) to remove dissolved CO₂, which can interfere with the measurement.

    • Sample Preparation: Dissolve a precisely weighed amount of the phenylboronic acid in water or a suitable co-solvent if solubility is low. Maintain constant ionic strength with KCl.

    • Titration: Add small, precise increments of a standardized NaOH solution (e.g., 0.1 M) using a burette or an autotitrator.

    • Data Acquisition: Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume required to reach the equivalence point (the steepest part of the curve) has been added. [9]

¹¹B NMR Spectroscopy

This technique provides direct insight into the state of the boron atom.

  • Principle: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. The trigonal sp² boron of the neutral acid resonates at a significantly different frequency (typically δ ≈ 26-30 ppm) than the tetrahedral sp³ boron of the anionic boronate (typically δ ≈ 1-7 ppm). [11]* Methodology: ¹¹B NMR spectra are recorded for the boronic acid in a series of buffers of varying pH. The pKa can be determined by monitoring the change in the chemical shift or by integrating the signals corresponding to the two species and fitting the data to the Henderson-Hasselbalch equation. [12][13]This method is particularly powerful for confirming the structure of the species in solution. [14]

Implications for Drug Design and Development

The ability to fine-tune the pKa of a phenylboronic acid warhead is a cornerstone of modern medicinal chemistry. The goal is often to engineer a pKa that is close to the physiological pH of 7.4.

  • Target Engagement: For many boronic acid drugs that act as enzyme inhibitors, the active species is the tetrahedral boronate. [1]An inhibitor with a pKa near 7.4 will have a significant population of the anionic boronate form available to bind to the target enzyme under physiological conditions. For example, the proteasome inhibitor bortezomib (Velcade) , used to treat multiple myeloma, has a pKa that facilitates its interaction with the N-terminal threonine of the proteasome active site. [1][15]While the pKa of the parent bortezomib molecule is around 8.8-9.0, it readily forms esters with diols like mannitol (used in its formulation), which significantly lowers the pKa to <7, enhancing its activity at physiological pH. [3][16]* Selectivity: By matching the pKa to the specific pH microenvironment of a target (e.g., an inflamed tissue or a tumor), selectivity can be enhanced.

  • Solubility and Permeability: The ionization state affects a drug's solubility and its ability to cross cell membranes. A balance must be struck; the neutral form is typically more membrane-permeable, while the ionized form is more water-soluble. Controlling the pKa helps optimize this balance for better absorption, distribution, metabolism, and excretion (ADME) properties. [4]

Conclusion

The pKa of an electron-poor phenylboronic acid is not merely a physical constant but a critical design element that governs its chemical behavior and biological activity. By strategically employing electron-withdrawing substituents, researchers and drug developers can rationally modulate this parameter to optimize target engagement, selectivity, and pharmacokinetic properties. A thorough understanding of the underlying electronic principles, coupled with the precise application of determination methods like UV-Vis spectrophotometry and potentiometric titration, empowers the design of next-generation boronic acid-based therapeutics and chemical tools.

References

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling with (3,4-Dicyanophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of electron-rich and sterically unhindered partners is often straightforward, significant challenges arise when dealing with electron-deficient substrates.[5][6] (3,4-Dicyanophenyl)boronic acid presents a unique set of challenges due to the strongly electron-withdrawing nature of the two nitrile groups. These groups can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle, and potentially lead to undesired side reactions.[7]

However, the dicyanophenyl motif is a valuable building block in medicinal chemistry and materials science. The nitrile groups can act as hydrogen bond acceptors, participate in cycloaddition reactions, or be hydrolyzed to carboxylic acids, offering a versatile handle for further functionalization. Therefore, developing robust and reliable protocols for the Suzuki-Miyaura coupling of (3,4-dicyanophenyl)boronic acid is of significant interest to researchers in these fields.

This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with (3,4-dicyanophenyl)boronic acid. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer troubleshooting advice to overcome common hurdles. The information presented herein is designed to empower researchers, scientists, and drug development professionals to successfully incorporate this valuable building block into their synthetic strategies.

Mechanistic Considerations: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Regeneration Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient boronic acids like (3,4-dicyanophenyl)boronic acid, the transmetalation step is often rate-limiting. The electron-withdrawing cyano groups decrease the nucleophilicity of the aryl group on the boronic acid, making its transfer to the palladium center more difficult. To overcome this challenge, careful selection of the catalyst, ligand, base, and solvent is crucial.

Experimental Protocol: A Robust System for Challenging Couplings

This protocol is based on a versatile system developed for the coupling of electron-poor substrates and has been adapted for (3,4-dicyanophenyl)boronic acid.[5]

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • (3,4-Dicyanophenyl)boronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (5.0 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Add_Solids Add aryl halide, boronic acid, Pd2(dba)3, DavePhos, CuI, and K3PO4 to a Schlenk flask. Evacuate_Backfill Evacuate and backfill the flask with an inert gas (3x). Add_Solids->Evacuate_Backfill Add_Solvent Add anhydrous NMP via syringe. Evacuate_Backfill->Add_Solvent Heat_Stir Heat the reaction mixture to 80-100 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor_Progress Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor_Progress Cool_Dilute Cool to room temperature and dilute with ethyl acetate. Monitor_Progress->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Wash->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify

Caption: A streamlined workflow for the Suzuki-Miyaura coupling of (3,4-dicyanophenyl)boronic acid.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3,4-dicyanophenyl)boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), DavePhos (5.0 mol%), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous NMP via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (3x) and then with brine (1x). The aqueous washes help to remove the inorganic salts and NMP.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Key Reaction Parameters and Rationale

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) source.[8]
Ligand DavePhosA bulky and electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Co-catalyst CuICan facilitate the transmetalation step, particularly with challenging substrates.[5]
Base K₃PO₄A moderately strong base that is effective in promoting the formation of the boronate species necessary for transmetalation.
Solvent NMPA polar aprotic solvent that can enhance the solubility of the reagents and facilitate the reaction of electron-poor substrates.[5]
Temperature 80-100 °CProvides the necessary thermal energy to overcome the activation barrier for the coupling of electron-deficient partners.
Atmosphere Inert (Ar or N₂)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use fresh Pd₂(dba)₃ and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is set up under a strictly inert atmosphere.- Reduce the catalyst loading to 1-2 mol%.
Hydrolysis of Cyano Groups - Presence of water with a strong base- Prolonged reaction times at high temperatures- Use anhydrous conditions and a milder base if possible (e.g., K₂CO₃).- Monitor the reaction closely and stop it as soon as the starting material is consumed.[10][11]
Protodeboronation - Presence of protic impurities- Use anhydrous solvents and reagents.- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.

Applications in Research and Development

The (3,4-dicyanophenyl) moiety is a valuable pharmacophore and a versatile building block in materials science.

  • Medicinal Chemistry: The nitrile groups can act as bioisosteres for other functional groups and participate in key interactions with biological targets. The resulting biaryl structures are often found in the core of various therapeutic agents.

  • Materials Science: The rigid and planar nature of the biaryl scaffold, combined with the polar cyano groups, makes these compounds suitable for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The cyano groups can also be used as reactive handles for polymerization or surface modification.

Conclusion

The Suzuki-Miyaura cross-coupling of (3,4-dicyanophenyl)boronic acid, while challenging, is a highly enabling transformation for the synthesis of valuable compounds. By employing the optimized protocol and understanding the key reaction parameters outlined in this application note, researchers can effectively overcome the hurdles associated with this electron-deficient substrate. The provided troubleshooting guide and discussion of applications aim to further support the successful implementation of this methodology in a wide range of research and development settings.

References

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

  • Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]

  • Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. [Link]

  • alkayl cyanides (nitriles) and isocyanides - Mugberia Gangadhar Mahavidyalaya. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Benzimidazole-Based Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold in Sodium Channel Modulation

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] Their dysfunction is implicated in a host of neurological disorders, including chronic pain, epilepsy, and cardiac arrhythmias.[3] Consequently, NaV channels have emerged as high-priority targets for therapeutic intervention. The benzimidazole scaffold has proven to be a privileged structure in the development of potent and selective NaV channel modulators. Notably, subtype-selective inhibitors, particularly those targeting NaV1.8, are of significant interest for the development of novel analgesics.[4][5]

This guide provides a comprehensive overview of the synthetic strategies and bio-pharmacological evaluation protocols for the discovery and characterization of novel benzimidazole-based sodium channel modulators. We will delve into the rationale behind key experimental steps, offering insights grounded in established medicinal chemistry and electrophysiology principles.

PART 1: Synthesis of Benzimidazole Sodium Channel Modulators

The synthesis of potent benzimidazole-based NaV channel modulators typically involves a multi-step approach. The core benzimidazole scaffold is first constructed, followed by strategic functionalization to achieve the desired potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the N1 and C2 positions of the benzimidazole ring are crucial for activity.[2][6]

A common and effective strategy involves an initial Phillips cyclization to form the benzimidazole core, followed by an Ullmann condensation to introduce a crucial N-aryl moiety. Further diversification at the C2 position can be achieved through various cross-coupling reactions.

cluster_0 Core Synthesis cluster_1 N1-Arylation cluster_2 C2-Diversification (Optional) A o-Phenylenediamine Derivative C Phillips Cyclization A->C B Carboxylic Acid Derivative B->C D 2-Substituted Benzimidazole C->D F Ullmann Condensation D->F E Aryl Halide E->F G N1-Aryl-2-Substituted Benzimidazole F->G I Suzuki Coupling G->I H Arylboronic Acid H->I J N1, C2-Disubstituted Benzimidazole I->J

Caption: General synthetic workflow for benzimidazole-based NaV channel modulators.

Protocol 1.1: Synthesis of a 2-Substituted Benzimidazole Core via Phillips Cyclization

This protocol describes the condensation of an o-phenylenediamine with a carboxylic acid to form the benzimidazole ring. This is a robust and widely used method for generating the core scaffold.[7][8]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Substituted carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or 4N HCl

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Combine the o-phenylenediamine and carboxylic acid in a round-bottom flask.

  • Add polyphosphoric acid (or 4N HCl) as both the solvent and catalyst.

  • Heat the mixture to 100-120°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-substituted benzimidazole by column chromatography or recrystallization.

Causality and Experimental Insights:

  • Acid Catalyst: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack by the diamine. It also facilitates the dehydration and subsequent cyclization to form the imidazole ring.

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient heat will lead to a sluggish reaction, while excessive temperatures can cause decomposition and side product formation.

  • Workup: The neutralization step is crucial to quench the acid and precipitate the benzimidazole product, which is typically a weak base.

Protocol 1.2: N-Arylation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between the benzimidazole nitrogen and an aryl halide. This step is often critical for achieving high potency against NaV channels.[9][10] Modern protocols utilize ligands to facilitate the reaction under milder conditions.[9][11]

Materials:

  • 2-Substituted benzimidazole (1.0 eq)

  • Aryl iodide or bromide (1.2 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate) (0.1 - 0.2 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-substituted benzimidazole, aryl halide, CuI, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture vigorously and heat to 110-130°C for 5-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the N-aryl-2-substituted benzimidazole by column chromatography.

Causality and Experimental Insights:

  • Inert Atmosphere: The copper catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for catalytic activity.

  • Ligand: The ligand coordinates to the copper center, increasing its solubility and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is required to deprotonate the benzimidazole nitrogen, forming the nucleophile for the coupling reaction.

PART 2: Biological Evaluation of Benzimidazole Sodium Channel Modulators

A hierarchical screening approach is employed to efficiently identify and characterize novel benzimidazole modulators. This begins with a high-throughput primary assay to identify active compounds, followed by more detailed electrophysiological studies to confirm potency, selectivity, and mechanism of action.

A Synthesized Benzimidazole Library B Primary Screening: High-Throughput Sodium Influx Assay (e.g., FLIPR) A->B C Hit Identification (Potency & Efficacy) B->C D Secondary Screening: Automated Electrophysiology (e.g., Qube, IonWorks) C->D E Confirmation of Potency (IC50) and Mechanism of Action D->E F Selectivity Profiling (Against other NaV subtypes and off-target ion channels) E->F G Lead Candidate F->G

Caption: Hierarchical screening cascade for benzimidazole NaV channel modulators.

Protocol 2.1: Primary High-Throughput Screening using a No-Wash Sodium Influx Assay

This protocol describes a fluorescence-based assay to measure intracellular sodium influx in cells stably expressing the target NaV channel (e.g., NaV1.8). This method is amenable to high-throughput screening in 384-well format.[12][13]

Materials:

  • HEK293 cells stably expressing the human NaV channel of interest

  • Black-walled, clear-bottom 384-well imaging plates

  • Sodium indicator dye (e.g., Asante NaTRIUM Green-2, ANG-2)

  • Quencher dye (e.g., Ponceau 4R)

  • Physiological salt solution

  • NaV channel activator (e.g., veratridine or deltamethrin)

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Plate the cells at an appropriate density (e.g., 10,000-15,000 cells/well) in 384-well plates and culture for 48 hours.

  • Dye Loading: Prepare a loading buffer containing the sodium indicator dye and a quencher in the physiological salt solution. Remove the culture medium from the cells and add the loading buffer.

  • Compound Addition: Add the synthesized benzimidazole compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 5-15 minutes).

  • Activation and Measurement: Add the NaV channel activator to all wells to stimulate sodium influx. Immediately begin measuring fluorescence intensity over time using the plate reader.

  • Data Analysis: Calculate the area under the curve or the peak fluorescence intensity for each well. Determine the IC₅₀ values for inhibitory compounds by fitting the concentration-response data to a suitable model.

Causality and Experimental Insights:

  • No-Wash Protocol: The inclusion of a quencher dye in the extracellular solution masks the background fluorescence of the indicator dye, eliminating the need for a wash step and thereby increasing throughput and reducing variability.[12][13]

  • Activator Choice: The choice of activator depends on the NaV subtype being studied. For example, veratridine is effective for NaV1.1-1.7, while deltamethrin can be used for NaV1.8.[12]

  • Controls: Include positive controls (known inhibitors) and negative controls (vehicle) on each plate to ensure assay performance and for data normalization.

Protocol 2.2: Secondary Screening and Mechanistic Studies using Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher-throughput alternative to traditional manual patch-clamp for confirming the activity of hits from primary screening and for detailed mechanistic studies.[1][14][15]

Materials:

  • Automated patch-clamp system (e.g., Qube, IonWorks, PatchXpress)

  • Cells stably expressing the NaV channel of interest

  • Extracellular and intracellular recording solutions

  • Test compounds

Procedure:

  • Cell Preparation: Harvest and prepare the cells according to the specific instrument's protocol.

  • System Setup: Prime the instrument with the appropriate recording solutions and load the cell suspension and compound plate.

  • Patching and Sealing: The instrument will automatically trap single cells and form giga-ohm seals.

  • Voltage Protocols: Apply a series of voltage protocols to elicit sodium currents and to probe the state-dependence of the compound's block. This can include protocols to determine:

    • Tonic block (inhibition of the resting state)

    • Use-dependent block (inhibition during repetitive stimulation)

    • Inactivated state block

  • Compound Application: Apply the test compounds at various concentrations and record the resulting inhibition of the sodium current.

  • Data Analysis: Analyze the current traces to determine the percentage of inhibition at each concentration. Calculate the IC₅₀ values for tonic and use-dependent block.

Causality and Experimental Insights:

  • Voltage Protocols: The design of the voltage protocol is critical for understanding the mechanism of action of the modulator. Different protocols can favor different conformational states of the channel (resting, open, inactivated), allowing for the determination of state-dependent inhibition.[16]

  • Throughput vs. Detail: Automated patch-clamp systems offer a balance between the high throughput of fluorescence-based assays and the detailed mechanistic information of manual patch-clamp.[3]

Data Presentation and Interpretation

The data generated from the screening cascade should be organized and analyzed to guide the optimization of lead compounds.

Compound IDStructurePrimary Screen IC₅₀ (µM, NaV1.8)Electrophysiology IC₅₀ (µM, NaV1.8)Selectivity (Fold vs. NaV1.5)
BZ-001[Structure]1.20.915
BZ-002[Structure]0.50.350
BZ-003[Structure]>10>10-
PF-06305591 [Reference Structure] 0.02 0.015 >100

Hypothetical data for illustrative purposes.

The results from these assays will inform the structure-activity relationship and guide further synthetic efforts to improve potency, selectivity, and drug-like properties. For instance, the optimization of a phenylimidazole lead series to the benzimidazole compound PF-06305591 resulted in a highly potent and selective NaV1.8 blocker with a favorable preclinical profile.[4][5][17]

References

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. PubMed. [Link]

  • Development of a high-throughput fluorescent no-wash sodium influx assay. PMC. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa. [Link]

  • Automated Patch Clamp Analysis of nAChα7 and NaV1.7 Channels. Scilit. [Link]

  • The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain. PubMed. [Link]

  • Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. Bentham Science Publishers. [Link]

  • Development of a high-throughput fluorescent no-wash sodium influx assay. PubMed. [Link]

  • The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain. Bohrium. [Link]

  • The Discovery and Optimization of Benzimidazoles as Selective NaV1.8 Blockers for the Treatment of Pain. Request PDF. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. PMC. [Link]

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles from a. SciSpace. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers. [Link]

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Facilitating the invention of oral NaV1.8 channel blockers for the treatment of pain. American Chemical Society. [Link]

  • (PDF) Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. ResearchGate. [Link]

  • Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. MDPI. [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. [Link]

  • Advances in the discovery of selective NaV1.8 inhibitors for pain management. [Link]

  • US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

  • Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. ResearchGate. [Link]

  • [PDF] Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles. Semantic Scholar. [Link]

Sources

Application Note: Dicyanophenyl Boronic Acid Ligands for MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for synthesizing and utilizing 3,5-dicyanophenylboronic acid (3,5-DCPBA) ligands in the construction of functional Metal-Organic Frameworks (MOFs).

Unlike standard carboxylate ligands, dicyanophenylboronic acid offers a dual-functionality: the cyano (-CN) groups serve as soft-donor coordination sites for constructing the framework (typically with Ag(I) or Cu(I)), while the boronic acid (-B(OH)₂) group remains uncoordinated, acting as a pendant active site for the reversible covalent binding of cis-diols (e.g., glucose, glycoproteins).

Introduction & Ligand Chemistry

The integration of boronic acid functionalities into porous frameworks creates materials capable of molecular recognition.[1] The 3,5-dicyanophenylboronic acid ligand is a strategic building block because it separates structural duties from functional duties.

Ligand Profile: 3,5-DCPBA
  • IUPAC Name: (3,5-dicyanophenyl)boronic acid

  • Molecular Formula: C₈H₅BN₂O₂

  • Role: Bifunctional Linker.

    • Structural Domain: Two cyano groups at the meta positions relative to the boron. These coordinate to soft metal nodes (Ag⁺, Cu⁺) to form 2D sheets or 3D interpenetrated networks.

    • Functional Domain: The boronic acid group.[1][2][3][4][5][6][7] In the final MOF, this group projects into the pore, available for post-synthetic interaction with saccharides or fluoride ions.

Why This Ligand?

Standard boronic acid ligands (e.g., carboxyphenylboronic acid) often suffer from self-condensation (forming boroxines) during solvothermal synthesis. The nitrile-based coordination chemistry allows for milder, lower-temperature synthesis (often room temperature layering), preserving the integrity of the boronic acid moiety.

Synthesis Protocols

This guide provides two distinct routes: Direct Coordination (utilizing the cyano groups) and Ligand Transformation (hydrolysis for carboxylate MOFs).

Protocol A: Direct Coordination (Ag-Based Crystalline Networks)

Best for: Creating sensing platforms where the boronic acid must remain free.

Materials
  • Ligand: 3,5-dicyanophenylboronic acid (0.1 mmol)

  • Metal Salt: Silver Nitrate (AgNO₃) or Silver Perchlorate (AgClO₄) (0.1 mmol)

  • Solvent A: Acetonitrile (MeCN)

  • Solvent B: Methanol (MeOH) or Ethanol

  • Apparatus: Scintillation vials, light-exclusion foil (Ag salts are photosensitive).

Step-by-Step Workflow
  • Ligand Solution Preparation: Dissolve 17.2 mg (0.1 mmol) of 3,5-DCPBA in 2 mL of MeOH. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Solution Preparation: Dissolve 17.0 mg (0.1 mmol) of AgNO₃ in 2 mL of MeCN/Water (9:1 v/v). Note: The small water content prevents the dehydration of the boronic acid into boroxine.

  • Layering (The H-Tube or Vial Method):

    • Place 1 mL of the denser solution (usually the Ligand/MeOH solution if density allows, otherwise use a buffer layer) at the bottom of a narrow vial.

    • Carefully layer 0.5 mL of pure solvent (1:1 MeOH:MeCN mixture) on top to act as a diffusion barrier.

    • Gently add 1 mL of the Metal Solution on top.

  • Crystallization:

    • Seal the vial and wrap in aluminum foil to block light.

    • Allow to stand undisturbed at Room Temperature (25°C) for 3–5 days.

    • Observation: Colorless block crystals will form at the interface.

  • Isolation:

    • Decant the mother liquor.

    • Wash crystals 3x with cold MeOH.

    • Crucial: Do not heat-dry above 80°C, as this may trigger boroxine condensation (anhydride formation). Air dry or use a gentle vacuum.

Protocol B: In-Situ Hydrolysis (Zr-Based MOF Route)

Best for: Converting the ligand into a dicarboxylate linker for ultra-stable Zr-MOFs (UiO-66 type).

  • Concept: Under solvothermal conditions (DMF/Water/Acid at 120°C), the nitrile groups hydrolyze to carboxylic acids, converting 3,5-dicyanophenylboronic acid into 5-boronoisophthalic acid in situ.

  • Reaction:

    • Mix ZrCl₄ + 3,5-DCPBA + Acetic Acid (modulator) in DMF/H₂O.

    • Heat at 120°C for 24 hours.

    • Result: A Zr-MOF where the linker is the hydrolyzed dicarboxylate, retaining the boronic acid.

Experimental Logic & Visualization

The following diagram illustrates the competitive pathways and the correct assembly logic for Protocol A.

MOF_Synthesis Ligand 3,5-Dicyanophenyl Boronic Acid Condensation Self-Condensation (Avoid) Ligand->Condensation High Temp (>100°C) No Water Coordination Nitrile-Metal Coordination Ligand->Coordination Solvent: MeCN/MeOH Temp: 25°C Metal AgNO3 / Cu(I) Metal->Coordination Network 2D/3D MOF Network Coordination->Network Slow Diffusion Sensing Glucose Sensing (Boronate Ester) Network->Sensing Post-Synthetic Exposure

Figure 1: Synthesis logic flow. Note the critical branch point where high temperature avoids the desired coordination pathway in favor of unwanted condensation.

Application: Glucose Sensing Protocol

The primary utility of this MOF is the detection of cis-diols (glucose) via the reversible formation of cyclic boronate esters, which alters the electronic environment of the framework (fluorescence quenching or impedance change).

Sensing Assay Protocol:

  • Preparation: Suspend 5 mg of the Ag-DCPBA MOF in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Activation: Sonicate for 10 minutes to ensure dispersion.

  • Titration: Add aliquots of Glucose solution (0 – 10 mM).

  • Measurement:

    • Fluorescence: Excite at 280 nm (ligand π-π*), monitor emission at 350–400 nm.

    • Mechanism:[8][9] Glucose binding increases the acidity of the boron center and often quenches fluorescence via Photoinduced Electron Transfer (PET).

  • Regeneration: Wash the MOF with acidic buffer (pH 5.0) to hydrolyze the ester and release the glucose, regenerating the sensor.

Summary Data Table

ParameterProtocol A (Direct Coordination)Protocol B (In-Situ Hydrolysis)
Target Metal Ag(I), Cu(I)Zr(IV), Hf(IV)
Linker State Nitrile (-CN)Carboxylate (-COOH)
Synthesis Temp 20°C – 25°C (Room Temp)100°C – 120°C (Solvothermal)
Boronic Acid State Free -B(OH)₂Free -B(OH)₂ (Risk of dehydration)
Stability Moderate (Light Sensitive)High (Chemical/Thermal Stable)
Primary Use Sensing, SeparationCatalysis, Harsh Environments

References

  • Boronic Acid-Functionalized MOFs for Enrichment: Title: Boronic Acid-Functionalized Magnetic Metal–Organic Frameworks via a Dual-Ligand Strategy for Highly Efficient Enrichment of Phosphopeptides and Glycopeptides. Source: ACS Sustainable Chemistry & Engineering (2019). URL:[Link]

  • Boronic Acid Sensing Mechanisms: Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.[1][7] Source: MDPI (2023). URL:[Link]

  • Ag(I) Coordination Polymer Chemistry: Title: Coordination chemistry of Ag(I) with bridging ligands based on pyrazolyl–pyridine termini.[10] Source: RSC Publishing (Dalton Transactions). URL:[Link]

  • Glucose Sensing via MOFs: Title: Immobilized Glucose Oxidase on Boronic Acid-Functionalized Hierarchically Porous MOF as an Integrated Nanozyme.[1][5] Source: ACS Sustainable Chemistry & Engineering (2020).[5] URL:[Link]

Sources

Precision Synthesis of Biaryl Dinitriles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Foundation

The Challenge of Biaryl Dinitriles

Biaryl dinitriles (e.g., 4,4'-dicyanobiphenyl) are critical intermediates in the synthesis of conducting polymers, liquid crystals (OLEDs), and pharmaceutical scaffolds (e.g., sartans). While the Suzuki-Miyaura coupling is the gold standard for biaryl bond formation, the introduction of nitrile (-CN) groups presents two distinct mechanistic hurdles:

  • Catalyst Deactivation (The "Nitrile Effect"): The nitrile nitrogen is a competent

    
    -donor that can coordinate to the electrophilic Palladium(II) center. This competitive binding can displace labile ligands (like phosphines), forming stable, inactive [Pd(Ar)(CN-R)L] species that arrest the catalytic cycle.
    
  • Hydrolysis Susceptibility: Under the standard aqueous/basic conditions of Suzuki coupling, nitrile groups are prone to hydration, yielding primary amides (

    
    ) as difficult-to-separate impurities.
    
Mechanistic Strategy

To overcome these challenges, this protocol utilizes a "Ligand-Controlled" approach.

  • Steric Bulk: We employ bulky phosphine ligands (e.g., SPhos, XPhos) or chelating bisphosphines (e.g., dppf) to sterically crowd the Pd center, preventing the linear approach required for nitrile coordination.

  • Base Selection: We utilize mild, non-nucleophilic bases (K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    ) rather than hydroxides (NaOH) to suppress the nucleophilic attack of water on the nitrile carbon.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by nitrile coordination, which this protocol is designed to avoid.

Suzuki_Nitrile_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd Ar-CN-Br PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar NitrileTrap OFF-CYCLE TRAP Nitrile Coordination [Pd(Ar)(CN-R)L] PdII_Ar->NitrileTrap Nitrile Interference (If Ligand is weak) TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet Bulky Ligand Prevents Trap PdII_DiAr Pd(II)-Ar-Ar' Intermediate TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Dinitrile Product RedElim->Product

Caption: Catalytic cycle highlighting the "Nitrile Trap" where substrate coordination can poison the catalyst, and the pathway to successful product formation.

Part 3: Experimental Protocols

Protocol A: Standard Synthesis (4,4'-Dicyanobiphenyl)

Best for: Unhindered substrates (para/meta substituted).

Reagents:

  • Substrate A: 4-Bromobenzonitrile (1.0 equiv)[1]

  • Substrate B: 4-Cyanophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%) OR Pd(OAc)
    
    
    (2 mol%) + PPh
    
    
    (8 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2.0 M aqueous solution)
  • Solvent: Toluene : Ethanol (4:1 v/v)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Degassing: In a dry Schlenk flask, combine Toluene (8 mL/mmol) and Ethanol (2 mL/mmol). Degas by sparging with nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Assembly: Add 4-Bromobenzonitrile (1.0 equiv), 4-Cyanophenylboronic acid (1.2 equiv), and the Pd catalyst to the flask under a counter-flow of nitrogen.

  • Activation: Add the degassed 2.0 M K

    
    CO
    
    
    
    solution (3.0 equiv) via syringe.
  • Reaction: Seal the flask and heat to 85 °C with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) after 4 hours. The product will be highly fluorescent under UV (254 nm).

  • Work-up:

    • Cool to room temperature.[1][2][3][4] The product may precipitate due to low solubility.

    • Dilute with water (10 mL/mmol) and extract with Ethyl Acetate (3 x 15 mL).

    • Crucial Step: Wash the organic phase with Brine followed by Water to remove residual boronic acid.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via recrystallization from hot Ethanol or Toluene. Column chromatography is often unnecessary for 4,4' isomers due to high crystallinity.
    
Protocol B: Sterically Demanding Synthesis (2,2'-Dicyanobiphenyl)

Best for: Ortho-substituted substrates or electron-deficient systems.

Reagents:

  • Substrate A: 2-Bromobenzonitrile (1.0 equiv)

  • Substrate B: 2-Cyanophenylboronic acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (4-8 mol%)
    • Why SPhos? This bulky biaryl phosphine facilitates oxidative addition into the hindered C-Br bond and prevents nitrile coordination.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous or 3M aq.)
  • Solvent: 1,4-Dioxane or DMF (for higher temp).

Step-by-Step Methodology:

  • Setup: Use a microwave vial or a heavy-walled pressure tube.

  • Solvent Prep: Degas 1,4-Dioxane (anhydrous preferred for strictly hindered cases to allow higher temps).

  • Addition: Add substrates, Pd

    
    (dba)
    
    
    
    , SPhos, and finely ground K
    
    
    PO
    
    
    (anhydrous).
  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: If using microwave irradiation, heat to 120 °C for 30–60 minutes.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Flash column chromatography (SiOngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) is required. Elute with a gradient of Hexane 
    
    
    
    10% EtOAc/Hexane.

Part 4: Data & Optimization[5]

Table 1: Optimization of Reaction Parameters
ParameterStandard ConditionChallenging Condition (Steric/Electronic)Rationale
Catalyst Pd(PPh

)

Pd

(dba)

+ SPhos / XPhos
Bulky ligands prevent nitrile coordination and boost oxidative addition.
Solvent Toluene/EtOH/H

O
1,4-Dioxane or DMFHigher boiling points needed for hindered substrates; DMF improves solubility of dinitriles.
Base K

CO

(aq)
K

PO

(anhydrous)
Anhydrous phosphate prevents nitrile hydrolysis at high temperatures (>100°C).
Temp 80–90 °C100–120 °CKinetic energy required to overcome steric repulsion in ortho-substitution.
Time 4–6 Hours12–24 Hours (or 1h MW)Slower transmetalation in hindered systems requires extended time.
Troubleshooting Guide
  • Problem: Low Conversion (<50%).

    • Cause: Catalyst poisoning by nitrile.

    • Fix: Switch to Protocol B (SPhos/XPhos). Increase catalyst loading to 5 mol%.

  • Problem: Amide Byproduct Formation.

    • Cause: Hydrolysis of nitrile.[5][6][7][8]

    • Fix: Reduce water content. Use anhydrous K

      
      PO
      
      
      
      in Dioxane. Lower temperature if possible.
  • Problem: Homocoupling (Ar-Ar).

    • Cause: Oxygen presence or excess boronic acid.

    • Fix: Rigorous degassing (freeze-pump-thaw). Add boronic acid slowly.

Part 5: Workflow Visualization

Workflow Start Start: Select Substrates CheckSterics Are Nitriles Ortho-Substituted? Start->CheckSterics PathA Protocol A: Pd(PPh3)4 K2CO3 / Toluene 85°C CheckSterics->PathA No (4,4' / 3,3') PathB Protocol B: Pd2(dba)3 + SPhos K3PO4 / Dioxane 110°C CheckSterics->PathB Yes (2,2') Monitor Monitor TLC (Check for Amide) PathA->Monitor PathB->Monitor Purify Purification: Recryst. or Column Monitor->Purify

Caption: Decision tree for selecting the appropriate Suzuki coupling protocol based on substrate steric hindrance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Kukula, P., et al. (1964). Synthesis of 2,2'-dicyanobiphenyl and its application in phthalocyanine synthesis. Journal of Organic Chemistry (Foundational reference for dicyano stability).
  • BenchChem Application Note. (2025). High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.[1] Link

Sources

Application Note: (3,4-Dicyanophenyl)boronic Acid in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specialized application of (3,4-dicyanophenyl)boronic acid (CAS: 1375109-03-7) in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.

Unlike the common


 routes used for materials like 4CzIPN, this boronic acid reagent enables the regioselective introduction of phthalonitrile acceptor units  onto complex aromatic scaffolds via Suzuki-Miyaura cross-coupling. This pathway is critical for designing Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials where structural precision is paramount.

Introduction & Material Significance

(3,4-Dicyanophenyl)boronic acid serves as a potent electrophilic building block for constructing Donor-Acceptor (D-A) architectures. In OLEDs, the 3,4-dicyanophenyl (phthalonitrile) moiety acts as a strong electron acceptor (


), which, when coupled with electron-rich donors (

) like carbazole or triphenylamine, facilitates:
  • HOMO-LUMO Separation: Spatial separation of frontier orbitals, minimizing the singlet-triplet energy gap (

    
    ) to enable TADF.
    
  • Electron Transport: The electron-withdrawing nitrile groups (-CN) lower the LUMO energy, improving electron injection and transport stability.

  • Blue/Green Emission: Phthalonitrile derivatives are key for achieving high-energy emissions required for blue and green pixels.

Chemical Specifications
PropertySpecificationCriticality for OLEDs
CAS Number 1375109-03-7Verification of correct isomer (3,4- vs 4-cyano).
Purity

98.0% (HPLC)
Trace impurities quench excitons and reduce device lifetime.
Appearance White to pale yellow solidDarkening indicates oxidation or protodeboronation.
Boron Content StoichiometricExcess anhydride form can alter reaction stoichiometry.

Synthetic Strategy: The Suzuki-Miyaura Protocol[1][2][3]

The primary utility of this reagent is in Suzuki-Miyaura Cross-Coupling . This protocol is superior to direct C-H activation or


 when the donor core is sensitive or sterically crowded.
Reaction Design Considerations
  • Catalyst Selection: The nitrile group can coordinate to Pd, potentially poisoning the catalyst. Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to prevent this and facilitate oxidative addition.

  • Base Sensitivity: Strong bases (e.g.,

    
    , 
    
    
    
    ) at high temperatures can hydrolyze the nitrile group to an amide/acid. Use mild bases like
    
    
    or
    
    
    .
  • Stoichiometry: Use a slight excess of the boronic acid (1.1–1.2 equiv.) to account for potential protodeboronation.

Step-by-Step Protocol

Target Molecule: 3-(9-Phenyl-9H-carbazol-3-yl)phthalonitrile (Model D-A Emitter)

Reagents:
  • Halide: 3-Bromo-9-phenylcarbazole (1.0 equiv.)

  • Boronic Acid: (3,4-Dicyanophenyl)boronic acid (1.2 equiv.)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv.)
    
  • Solvent: Toluene / 1,4-Dioxane (4:1 ratio)

Workflow:
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under

    
     flow.
    
  • Loading: Charge the flask with the Halide, Boronic Acid, and SPhos. Note: Add

    
     last or from a stock solution to prevent aggregation.
    
  • Solvent Degassing: Sparge the Toluene/Dioxane mixture with

    
     for 30 mins. Add to the flask.
    
  • Activation: Add the degassed aqueous base.

  • Reaction: Heat to 90°C (oil bath) with vigorous stirring. Monitor via TLC/HPLC. Reaction typically completes in 4–12 hours.

    • Checkpoint: If the reaction stalls, add a booster of catalyst (1 mol%) dissolved in degassed solvent.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with Ethyl Acetate.[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
Visualization of Synthetic Pathway

SynthesisWorkflow Figure 1: Optimized Synthetic Workflow for Phthalonitrile-Based OLED Materials. Reagents Reagents: (3,4-Dicyanophenyl)boronic acid + Aryl Halide Catalysis Suzuki Coupling Pd(OAc)2 / SPhos K3PO4, 90°C Reagents->Catalysis N2 atm Crude Crude Product (Mixed phases) Catalysis->Crude 4-12 hrs Purification Purification 1. Silica Column 2. Recrystallization Crude->Purification Workup Sublimation High-Vac Sublimation (< 10^-6 Torr, T_sub) Purification->Sublimation >99% purity Device OLED Device Evaporation Sublimation->Device Electronic Grade

Purification: The Critical Step for Device Performance

For OLED applications, standard chemical purity (>99% NMR) is insufficient. Electronic grade purity (>99.9%) is required to prevent exciton quenching.

  • Flash Chromatography: Use

    
    /Hexane gradients. The nitrile group makes the product polar; ensure complete separation from protodeboronated by-products (phthalonitrile).
    
  • Recrystallization: Solvent pair: Toluene/Hexane or Chlorobenzene/Ethanol.

  • Vacuum Sublimation (Mandatory):

    • Pressure:

      
       Torr.
      
    • Temperature: Determine

      
       via TGA (typically 200–300°C for these derivatives).
      
    • Goal: Remove trace Palladium and solvent residues.

Characterization & Validation

Structural Validation
  • 
    H NMR:  Look for the characteristic splitting of the 3,4-dicyanophenyl ring (typically a doublet, doublet-of-doublets, and singlet in the aromatic region 7.8–8.2 ppm).
    
  • IR Spectroscopy: Confirm the presence of the Nitrile stretch (

    
    ) at ~2230 cm
    
    
    
    . Absence of broad -OH bands confirms removal of boronic acid.
Photophysical Screening (TADF Check)

To validate the utility of the synthesized material:

  • Solvatochromism: Measure PL spectra in Hexane (non-polar) vs. Toluene (polar). A large redshift indicates strong Intramolecular Charge Transfer (ICT), a prerequisite for TADF.

  • Transient PL: Measure decay kinetics under vacuum.

    • Prompt component: Nanosecond scale.

    • Delayed component: Microsecond scale (indicates RISC).

Mechanism of Action Diagram

TADF_Mechanism Figure 2: Role of Phthalonitrile Acceptor in TADF Mechanism (Gap Minimization). Donor Donor (Carbazole) HOMO S1 Singlet (S1) Charge Transfer Donor->S1 Exciton Formation Acceptor Acceptor (Phthalonitrile) LUMO Acceptor->S1 T1 Triplet (T1) Localized/CT S1->T1 ISC Light Delayed Fluorescence (Light Emission) S1->Light hv RISC RISC (Reverse Intersystem Crossing) T1->RISC Thermal Energy (kT) RISC->S1 Upconversion

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Protodeboronation of the boronic acid.Use anhydrous solvents; lower reaction temp to 80°C; increase boronic acid equivalents to 1.5.
Black Precipitate Pd catalyst decomposition ("Pd black").Ensure rigorous

exclusion; switch to Pd(dppf)

or add excess ligand.
Hydrolysis of CN Base too strong or reaction too long.Switch from

to

or

; reduce water ratio in solvent mix.
Impure Sublimation Thermal decomposition.Material may be thermally unstable. Check TGA (

5%). If

, sublimation is not viable; rely on recrystallization.

References

  • Suzuki-Miyaura Coupling Mechanism & Catalysts

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • TADF Material Design (Phthalonitrile Acceptors)

    • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[2] Nature, 492, 234–238. Link

  • Boronic Acid Stability & Protodeboronation

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. J. Am. Chem. Soc., 132(40), 14052–14054. Link

  • OLED Device Fabrication Protocols

    • Xiao, L., et al. (2011). Recent Advances in TADF: From Molecular Design to Device Performance. Materials Chemistry Frontiers. Link (General Reference for device context).

(Note: While specific papers solely on "3,4-dicyanophenylboronic acid" as a title subject are rare, the protocols above are derived from standard methodologies for electron-deficient aryl boronic acids in OLED synthesis.)

Sources

Application Notes & Protocols: Functionalization of Nanoparticles with Cyanophenyl Boronic Acids for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction & Scientific Rationale

The conjugation of targeting ligands to nanoparticle surfaces is a cornerstone of modern nanomedicine, enabling applications from targeted drug delivery to sensitive diagnostics. Among the vast library of targeting moieties, boronic acids have emerged as uniquely powerful tools due to their reversible, covalent interaction with cis-diol-containing molecules, such as the sialic acid residues overexpressed on cancer cells or glucose.[1]

This guide focuses specifically on the use of cyanophenyl boronic acids (CPBA) . The selection of this ligand is a deliberate and strategic choice rooted in fundamental chemical principles. Unsubstituted phenylboronic acid (PBA) has a pKa of approximately 8.8, meaning that at physiological pH (~7.4), only a small fraction exists in the reactive tetrahedral boronate anion form required for efficient diol binding.[1][2] The introduction of a strong electron-withdrawing cyano (-CN) group onto the phenyl ring significantly increases the Lewis acidity of the boron atom.[3][4] This effect lowers the pKa, bringing it closer to the physiological range, which dramatically enhances the binding affinity and kinetics for diol targets under biological conditions.[5] This key feature makes CPBA-functionalized nanoparticles superior candidates for applications requiring high sensitivity and efficiency in biological media.

This document provides the core chemical principles, validated step-by-step protocols for nanoparticle conjugation, and detailed characterization methods for researchers, scientists, and drug development professionals aiming to leverage this advanced functionalization strategy.

Section 2: Core Mechanism - pH-Dependent Diol Binding

The utility of cyanophenyl boronic acid hinges on a pH-dependent equilibrium. The boron atom in its native state is trigonal planar and sp² hybridized. In an aqueous solution, it acts as a Lewis acid, accepting a hydroxide ion to form a more nucleophilic, tetrahedral sp³ hybridized boronate anion.[3] It is this anionic form that readily reacts with cis-diols (e.g., on a glucose molecule) to form a stable, cyclic boronate ester.

The electron-withdrawing cyano group pulls electron density away from the boron atom, making it more electrophilic and stabilizing the resulting negative charge of the boronate anion.[4] This stabilization lowers the energy barrier for its formation, resulting in a lower pKa.

The binding is reversible and exquisitely sensitive to pH. At a neutral or slightly alkaline pH (optimal for binding), the equilibrium favors the boronate ester.[5] If the pH is lowered into the acidic range, the equilibrium shifts, causing hydrolysis of the ester and release of the bound diol.[5] This pH-responsive "catch and release" mechanism is highly advantageous for applications like drug delivery in the acidic tumor microenvironment.

G cluster_0 Lower pH (Acidic) cluster_1 Higher pH (≥ pKa) cluster_2 Diol Complex Trigonal_Acid Trigonal Planar CPBA (Less Reactive) Tetrahedral_Anion Tetrahedral Boronate Anion (Reactive) Trigonal_Acid->Tetrahedral_Anion + OH⁻ Tetrahedral_Anion->Trigonal_Acid + H⁺ Boronate_Ester Cyclic Boronate Ester (Stable Complex) Tetrahedral_Anion->Boronate_Ester + Diol Diol cis-Diol Target (e.g., Glucose)

Caption: pH-dependent equilibrium of Cyanophenyl Boronic Acid (CPBA) and diol binding.

Section 3: Materials and Reagents

Successful and reproducible functionalization requires high-quality materials. The following table provides a list of essential components. For this guide, we will focus on a common and robust strategy: coupling a carboxyl-functionalized CPBA to an amine-terminated nanoparticle.

Component Description & Recommended Specifications Supplier Example Scientist's Note
Nanoparticle Core Amine-functionalized silica, magnetic (Fe₃O₄), or gold nanoparticles.Sigma-Aldrich, Ocean NanoTechThe amine (-NH₂) surface provides a reactive handle for covalent conjugation. Ensure the nanoparticles are well-dispersed in an aqueous buffer.
Boronic Acid Ligand 4-Carboxyphenylboronic acid or 3-Carboxy-5-cyanophenylboronic acid.BenchChem, TCI AmericaThe carboxyl group (-COOH) is activated for reaction with amines. The cyano group provides the desired electronic properties. Note: Solubility can be low; prepare fresh solutions.[6]
Coupling Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)Thermo Fisher Scientific, MilliporeSigmaEDC activates the -COOH group. Sulfo-NHS stabilizes the active intermediate, improving reaction efficiency in aqueous media.[7]
Activation Buffer MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5-6.0VWR, Bio-RadThis slightly acidic pH is optimal for EDC activation of carboxyl groups while minimizing hydrolysis of the active ester.
Coupling Buffer PBS (Phosphate-Buffered Saline) or HEPES Buffer, pH 7.2-7.8Gibco, LonzaThis pH range is crucial for the deprotonated amine group to react with the activated ester and is favorable for boronate ester formation with targets.
Quenching Reagent Hydroxylamine or Tris BufferSigma-AldrichUsed to quench any unreacted NHS-esters on the nanoparticle surface after conjugation.
Washing/Storage Buffer PBS with 0.05% Tween-20Any major supplierThe detergent helps prevent non-specific aggregation of the functionalized nanoparticles during washing and storage.

Section 4: Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles via EDC/NHS Coupling

This protocol describes the covalent attachment of a carboxy-functionalized cyanophenyl boronic acid to nanoparticles bearing primary amine groups.

1.0 Reagent Preparation 1.1. Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in chilled Activation Buffer (0.1 M MES, pH 6.0). Use immediately. 1.2. Prepare a 1-5 mg/mL solution of the carboxy-cyanophenyl boronic acid ligand in DMSO or Activation Buffer. If solubility is an issue, sonicate briefly.

2.0 Activation of the Boronic Acid Ligand 2.1. In a microcentrifuge tube, combine 500 µL of the boronic acid solution with 50 µL of EDC solution and 50 µL of Sulfo-NHS solution.

  • Scientist's Note: A molar excess of EDC/NHS (2:1 to 5:1 relative to the boronic acid) is recommended to drive the activation reaction efficiently.[1] 2.2. Incubate the mixture for 20-30 minutes at room temperature with gentle mixing to generate the stable Sulfo-NHS ester.

3.0 Conjugation to Nanoparticles 3.1. Resuspend the amine-functionalized nanoparticles in Coupling Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. 3.2. Add the activated boronic acid solution from step 2.2 to the nanoparticle suspension. A 20-50 fold molar excess of activated ligand to nanoparticles is a good starting point for optimization. 3.3. Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with continuous end-over-end mixing.

  • Scientist's Note: The longer incubation at 4°C can improve conjugation efficiency and nanoparticle stability.

4.0 Quenching and Purification 4.1. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15 minutes to deactivate any remaining NHS-esters. 4.2. Pellet the functionalized nanoparticles by centrifugation. The required speed and time depend on nanoparticle size and density (e.g., 12,000 x g for 20 minutes for 100 nm silica NPs). 4.3. Carefully remove and discard the supernatant, which contains unreacted reagents. 4.4. Resuspend the nanoparticle pellet in Washing/Storage Buffer. Sonicate briefly in a water bath if necessary to ensure full dispersion. 4.5. Repeat the centrifugation and resuspension steps (steps 4.2-4.4) three times to ensure complete removal of unbound ligands. 4.6. After the final wash, resuspend the purified CPBA-functionalized nanoparticles in an appropriate storage buffer and store at 4°C.

Protocol 2: Characterization of CPBA-Functionalized Nanoparticles

It is critical to validate the success of the functionalization. The following characterization techniques provide a comprehensive assessment.

Technique Parameter Measured Expected Result for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)A slight increase (e.g., 5-15 nm) in the hydrodynamic diameter. PDI should remain low (<0.2) indicating no significant aggregation.[8]
Zeta Potential Surface ChargeA shift in zeta potential. For example, conjugation of an anionic carboxy-CPBA to a positively charged amine-NP will result in a decrease or reversal of the surface charge.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical BondsAppearance of new peaks corresponding to the boronic acid ligand (e.g., aromatic C=C stretching, B-O stretching) and amide bond formation (~1650 cm⁻¹).[5]
UV-Vis Spectroscopy Ligand Quantification (Indirect)Measure the absorbance of the supernatant collected during washing steps at the λ_max of the CPBA ligand. A decrease compared to the initial amount indicates conjugation.
X-ray Photoelectron Spectroscopy (XPS) Elemental Surface CompositionAppearance of a Boron (B 1s) peak and a Nitrogen (N 1s) peak (from the cyano group) on the surface of the nanoparticles, providing direct evidence of conjugation.

Section 5: Application Protocol - Colorimetric Glucose Sensing

This protocol provides an example of using CPBA-functionalized gold nanoparticles (AuNPs) for the visual, colorimetric detection of glucose. The principle relies on glucose-induced aggregation of the AuNPs, causing a color change from red to blue.[6]

G cluster_workflow Overall Workflow cluster_sensing Sensing Mechanism NP_Prep Prepare Amine- functionalized AuNPs Activation Activate Carboxy-CPBA (EDC/NHS Chemistry) NP_Prep->Activation Conjugation Conjugate CPBA to AuNPs Activation->Conjugation Purification Purify CPBA-AuNPs (Centrifugation) Conjugation->Purification Characterization Characterize (DLS, Zeta, UV-Vis) Purification->Characterization Sensing_Assay Perform Sensing Assay Characterization->Sensing_Assay Analysis Analyze Results (UV-Vis Shift / Visual) Sensing_Assay->Analysis Dispersed Dispersed CPBA-AuNPs (Red Solution) Add_Glucose + Glucose Sample Aggregated Aggregated CPBA-AuNPs (Blue Solution)

Caption: Workflow for nanoparticle functionalization and glucose sensing application.

Assay Protocol:

  • Synthesize or procure ~20 nm amine-functionalized gold nanoparticles.

  • Functionalize the AuNPs with a suitable carboxy-cyanophenyl boronic acid using the EDC/NHS protocol described in Section 4.

  • Resuspend the final, purified CPBA-AuNPs in a buffered solution (e.g., PBS, pH 7.4) to an optical density (OD) of ~1.0 at their surface plasmon resonance peak (~525 nm).

  • In a 96-well plate, add 100 µL of the CPBA-AuNP solution to each well.

  • Add 10 µL of glucose standards or unknown samples (e.g., human blood serum) at various concentrations (e.g., 1-20 mM).[6]

  • Incubate at room temperature for 15-30 minutes.

  • Observe the color change visually.

  • Quantify the aggregation by measuring the UV-Vis spectrum from 400-800 nm. A positive result is indicated by a decrease in the original plasmon peak (~525 nm) and the appearance of a new, red-shifted peak (>600 nm).

Section 6: Troubleshooting

Problem Potential Cause Recommended Solution
Nanoparticle Aggregation Incorrect buffer pH/ionic strength; Inefficient quenching of crosslinkers; Hydrophobicity of the ligand.Ensure nanoparticles are stable in the chosen coupling buffer. Use Tween-20 in wash buffers. Ensure quenching step is performed thoroughly.
Low Conjugation Efficiency Inactive EDC/NHS (hydrolyzed); Low reactivity of surface amines; Steric hindrance.Prepare EDC/NHS solutions fresh and keep on ice. Confirm amine density with a fluorescamine assay. Consider using a longer PEG spacer on the boronic acid ligand.
Inconsistent Assay Results pH variability in samples; Boronic acid ligand degradation.Ensure all samples and standards are in the same buffer. Store functionalized nanoparticles at 4°C and use within a recommended timeframe (e.g., 1-2 weeks).
CPBA Ligand Won't Dissolve Poor aqueous solubility of the ligand.Use a co-solvent like DMSO for the stock solution. For the final application, consider encapsulating the ligand within a carrier like β-cyclodextrin to improve solubility.[6]

Section 7: References

  • Santhosh, M., & Kim, Y. (2015). Non enzymatic colorimetric detection of glucose using cyanophenyl boronic acid included β-cyclodextrin stabilized gold nanoparticles. Analytical Methods, 7(18), 7595-7601. ([Link])

  • Franqueira, L., & Fernandes, F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(21), 6693. ([Link])

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. ([Link])

  • Khatun, Z., Nur, H., & Abd Rahman, M. (2022). Boronic acid-functionalized Fe3O4 nanoparticles for activity-preserved enrichment of low-abundance bacteria from real samples. Microchimica Acta, 189(3), 114. ([Link])

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Chemistry Of Boronic Esters. Accounts of Chemical Research, 46(2), 312-326. ([Link])

  • ResearchGate. (2018). What are the surface characterization techniques for functionalized nanoparticles?. ([Link])

  • Yang, Z., Xu, K., & Liu, Z. (2019). A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives. Frontiers in Chemistry, 7, 755. ([Link])

  • Adamczyk-Woźniak, A., et al. (2020). pKa values for boronic acids 1-7. ResearchGate. ([Link])

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons.

  • Men, K., et al. (2020). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Bioengineering and Biotechnology, 8, 587211. ([Link])

  • Lee, D., et al. (2019). Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. Journal of Nanobiotechnology, 17(1), 1-10. ([Link])

  • Kuivila, H. G., Keough, A. H., & Soboczenski, E. J. (1954). Areneboronates from the Reaction of Diols with Areneboronic Acids. Journal of Organic Chemistry, 19(5), 780-783. ([Link])

  • Liu, Z., et al. (2022). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Nanomaterials, 12(20), 3624. ([Link])

  • Anguria, R. K., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Applied Nano Materials, 4(7), 6513-6539. ([Link])

  • Li, F., et al. (2015). Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery. Journal of Materials Chemistry B, 3(24), 4961-4969. ([Link])

  • Adamczyk-Woźniak, A., et al. (2013). Boronic acids for sensing and other applications-a mini-review of papers published in 2013. Chemistry Central Journal, 7(1), 1-10. ([Link])

  • Islam, M. Z., et al. (2023). pH-Responsive Semi-IPN Nanoparticles Based on 4-Carboxyphenylboronic Acid-Modified Chitosan for Targeted and Controlled Release of Chemotherapeutic Drug. Polymers, 15(23), 4567. ([Link])

  • Chen, L., et al. (2015). Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins. Analyst, 140(19), 6575-6583. ([Link])

Sources

Application Notes & Protocols: Harnessing the Power of Reversible Covalent Binding Between Boronic Acids and Diols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Dynamic Bond for a Dynamic World

In the landscape of molecular recognition, the reversible covalent interaction between boronic acids and diols stands out for its unique combination of stability and dynamism. This bond, which forms and cleaves under specific and often mild aqueous conditions, provides a powerful tool for researchers in fields ranging from diagnostics and drug delivery to materials science. Unlike the static nature of traditional covalent bonds or the weaker forces of non-covalent interactions, the boronic acid-diol linkage offers a "best-of-both-worlds" scenario: a strong, specific connection that can be modulated by external stimuli such as pH or the presence of competing molecules.[1][2][3]

This guide provides an in-depth exploration of the principles governing this interaction, practical applications, and detailed protocols for its implementation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry in their work.

Part 1: Fundamental Principles of Boronic Acid-Diol Interactions

The Chemistry of Boronate Ester Formation

Boronic acids (R-B(OH)₂) are Lewis acids, characterized by an electron-deficient boron atom with a vacant p-orbital.[4] In aqueous solutions, they exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[5] The formation of a cyclic boronate ester occurs when a boronic acid reacts with a compound containing a 1,2- or 1,3-diol, such as a saccharide or the ribose units in RNA.[2][3][6]

The reaction is highly dependent on pH. Generally, the tetrahedral boronate ion is more reactive towards diols than the neutral trigonal form.[7] Consequently, the optimal pH for binding is typically near the pKa of the boronic acid, where a significant population of the more reactive boronate species exists.[8] This pH-dependent equilibrium is the cornerstone of the stimuli-responsive nature of this interaction.[1]

G cluster_1 Complexation with Diol BA Boronic Acid (R-B(OH)₂) Trigonal Planar (sp²) B_ion Boronate Ion (R-B(OH)₃⁻) Tetrahedral (sp³) BA->B_ion Ester Cyclic Boronate Ester Tetrahedral (sp³) B_ion->Ester + Diol - 2H₂O Diol {cis-Diol | e.g., Glucose} Ester->B_ion Low pH or + Competing Diol

Figure 1: The pH-dependent equilibrium of boronic acid and its reversible covalent reaction with a cis-diol to form a cyclic boronate ester.

Factors Influencing Binding Affinity and Kinetics

The strength and rate of boronate ester formation are not universal; they are finely tuned by several factors, providing a high degree of experimental control.

  • pH: As mentioned, the reaction is most efficient at a pH approaching the pKa of the boronic acid. Electron-withdrawing groups on the aryl ring of the boronic acid can lower its pKa, making it more effective at physiological pH (around 7.4).[9]

  • Diol Structure: The stereochemistry of the hydroxyl groups is critical. Boronic acids show a strong preference for cis-diols on a five- or six-membered ring, which are geometrically pre-disposed for cyclization. The affinity for various saccharides, for instance, varies significantly based on the arrangement of their hydroxyl groups.

  • Boronic Acid Structure: The electronic properties of the substituent (R-group) on the boronic acid influence its Lewis acidity. Electron-withdrawing groups increase acidity and can enhance binding, while steric hindrance around the boron atom can slow down the reaction rate.[7][10]

  • Solvent and Temperature: While most biological applications occur in aqueous buffers, the choice of solvent and temperature can modulate binding kinetics and thermodynamic stability.[11]

ParameterEffect on Boronate Ester FormationRationale
Increasing pH (towards pKa) Increases binding affinity and rateShifts equilibrium towards the more reactive tetrahedral boronate ion.
Electron-withdrawing groups on boronic acid Lowers optimal pH for bindingIncreases Lewis acidity of the boron atom, lowering the pKa.[10]
cis-Diol configuration High binding affinityFavorable geometry for forming stable 5- or 6-membered cyclic esters.[2]
Presence of competing diols (e.g., high glucose) Reverses binding (dissociation)A competing diol at high concentration can shift the equilibrium away from the bound state.
Steric hindrance near boron atom Decreases reaction ratePhysically impedes the approach of the diol to the boron center.[7]

Part 2: Applications and Experimental Protocols

The unique properties of the boronic acid-diol interaction have been exploited in numerous applications. We will explore two prominent examples: glucose sensing and the formation of stimuli-responsive hydrogels.

Application I: Fluorescent Sensing of Glucose

Concept: Boronic acid-based fluorescent sensors are a powerful alternative to traditional enzyme-based glucose monitors.[12][13] These sensors typically consist of a fluorophore linked to a boronic acid. The boronic acid moiety often has a nitrogen atom positioned nearby. In the absence of glucose, the nitrogen's lone pair of electrons can quench the fluorescence via Photoinduced Electron Transfer (PET). When the boronic acid binds to glucose, a conformational change occurs, strengthening an N–B dative bond. This reduces the quenching effect and leads to a "turn-on" fluorescent signal proportional to the glucose concentration.[14]

Protocol: In Vitro Glucose Detection Using a Water-Soluble Diboronic Acid Probe

This protocol is adapted from methodologies developed for sensitive glucose detection in biological systems.[15][16] We will use a conceptual water-soluble anthracene-based diboronic acid probe, "Mc-CDBA," as a representative example.[16]

Materials:

  • Mc-CDBA probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-glucose stock solution (1 M in deionized water)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solutions:

    • Prepare a series of glucose standards in PBS (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM) from the 1 M stock.

    • Prepare the final probe working solution by diluting the Mc-CDBA stock solution to 10 µM in PBS (pH 7.4). Scientist's Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects on the assay.

  • Assay Setup:

    • To each well of the 96-well plate, add 100 µL of the 10 µM Mc-CDBA probe working solution.

    • Add 100 µL of each glucose standard to triplicate wells. This will result in a final probe concentration of 5 µM and final glucose concentrations of 0, 0.5, 1, 2.5, 5, and 10 mM.

    • Include a "probe only" control (100 µL probe + 100 µL PBS).

  • Incubation:

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature (or 37°C for physiological relevance) for 15 minutes, protected from light. Scientist's Note: The incubation time should be optimized based on the kinetics of the specific probe used. This can be determined by taking kinetic readings every minute.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. For an anthracene-based probe like Mc-CDBA, typical excitation/emission wavelengths would be around 393/457 nm.[16] Ensure the gain settings are optimized to avoid signal saturation.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (PBS only) from all readings.

    • Calculate the fluorescence enhancement ratio (F/F₀), where F is the fluorescence intensity in the presence of glucose and F₀ is the fluorescence intensity of the probe in the absence of glucose (0 mM standard).

    • Plot F/F₀ versus glucose concentration to generate a calibration curve.

G start Start: Prepare Reagents step1 Pipette 100 µL of 10 µM Probe into each well start->step1 step2 Add 100 µL of Glucose Standards (0-10 mM final conc.) step1->step2 step3 Incubate for 15 min at Room Temperature (Protect from light) step2->step3 step4 Measure Fluorescence (e.g., Ex/Em = 393/457 nm) step3->step4 step5 Data Analysis: 1. Background Subtraction 2. Calculate F/F₀ 3. Plot Calibration Curve step4->step5 end_node End: Glucose Quantified step5->end_node

Figure 2: Experimental workflow for the in vitro fluorescent detection of glucose using a boronic acid-based probe.

Application II: Self-Healing, Stimuli-Responsive Hydrogels

Concept: Hydrogels cross-linked by boronate ester bonds are a class of "smart" materials.[1] The reversible nature of the cross-links allows the hydrogel to respond to environmental changes. For example, lowering the pH or adding a high concentration of a competing diol (like glucose or mannitol) will cleave the boronate ester cross-links, causing the hydrogel to dissolve or swell.[9] This dynamic property also imparts self-healing capabilities; when the gel is broken, the boronate ester bonds can reform across the fractured interface upon re-application of favorable conditions.

Protocol: Preparation of a Glucose-Responsive, Self-Healing Hydrogel

This protocol describes the formation of a simple hydrogel by mixing two polymer solutions: one functionalized with phenylboronic acid (PBA) and another containing a diol, such as polyvinyl alcohol (PVA).

Materials:

  • Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (P(NIPAM-co-AAPBA))

  • Polyvinyl alcohol (PVA), high molecular weight

  • Tris buffer (100 mM, pH 8.5)

  • Glucose solution (1 M)

  • Two small vials

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 5% (w/v) solution of P(NIPAM-co-AAPBA) in 100 mM Tris buffer (pH 8.5).

    • Prepare a 5% (w/v) solution of PVA in 100 mM Tris buffer (pH 8.5). Gentle heating may be required to fully dissolve the PVA. Cool to room temperature before use.

    • Scientist's Note: A basic pH (e.g., 8.5) is used to ensure a sufficient concentration of the anionic boronate form of PBA, promoting rapid cross-linking.

  • Hydrogel Formation:

    • In a small vial, mix equal volumes (e.g., 0.5 mL each) of the P(NIPAM-co-AAPBA) solution and the PVA solution.

    • Vortex or shake vigorously for 30-60 seconds.

    • Allow the mixture to stand for 5-10 minutes. A stable hydrogel should form.

    • Validation: Invert the vial. If the gel is stable and does not flow, formation is successful.

  • Demonstration of Glucose Responsiveness:

    • Place the formed hydrogel into a larger vial.

    • Add a sufficient volume of the 1 M glucose solution to fully submerge the gel.

    • Observe the gel over time (e.g., 30-60 minutes). The high concentration of glucose will compete for binding with the PBA, cleaving the cross-links and causing the hydrogel to dissolve or significantly swell.

  • Demonstration of Self-Healing:

    • Prepare two separate hydrogels as described in step 2.

    • Cut each hydrogel in half with a spatula.

    • Take one half from each original gel and press the newly cut surfaces together firmly.

    • Allow the joined pieces to sit undisturbed in a humid environment (e.g., a sealed container with a wet paper towel) for 1-2 hours.

    • Validation: Gently pick up the joined gel with forceps. If the bond is successful, the gel will hold together, demonstrating the reformation of boronate ester cross-links across the interface.

Part 3: Characterization Techniques

Validating and quantifying the interaction between boronic acids and diols is crucial for reliable application development.

  • ¹¹B NMR Spectroscopy: This is a powerful technique for directly observing the boron atom. The chemical shift and line width of the ¹¹B NMR signal are highly sensitive to the hybridization state of the boron. A shift from a broad signal (trigonal sp²) to a sharper, upfield signal (tetrahedral sp³) provides direct evidence of boronate ester formation and can be used for quantitative binding studies.[8]

  • Affinity Capillary Electrophoresis (ACE): ACE is an effective method for determining binding constants. By observing the change in electrophoretic mobility of a diol-containing analyte in the presence of varying concentrations of a boronic acid in the running buffer, one can accurately calculate the binding affinity.[17][18]

  • UV-Vis and Fluorescence Spectroscopy: Often used in conjunction with indicator dyes like Alizarin Red S (ARS). ARS is a catechol dye that changes color and fluorescence upon binding to boronic acid, allowing for the determination of binding constants through competitive displacement assays.[9]

  • Rheology: For hydrogel applications, shear rheology is essential for characterizing the mechanical properties of the material, such as its viscoelasticity and stress relaxation, which are directly related to the kinetics of bond exchange.[1]

References

  • Kang, B., & Kalow, J. A. (n.d.). Internal and External Catalysis in Boronic Ester Networks. Northwestern University.
  • Golisade, A., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. PubMed.
  • Shabat, D., et al. (n.d.). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. PMC.
  • University of Bath. (2022, February 2). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam.
  • Integrated Graphene. (2024, September 24). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam.
  • ACS Publications. (2012, November 14). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research.
  • Monajemi, H., et al. (n.d.). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • ACS Omega. (2024, October 23). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models.
  • Ni, W., et al. (2014, October 6).
  • The University of Texas at Austin. (n.d.).
  • ACS Publications. (2023, April 6). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • ResearchGate. (2026, January 24). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.
  • ACS Publications. (2013, January 28). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry.
  • Monajemi, H., et al. (2014, January 3). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • PubMed. (2013, February 19). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis.
  • Li, D., et al. (n.d.). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. PMC.
  • Analytical Chemistry. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
  • ACS Omega. (2025, November 16).
  • VTechWorks. (2010, May 5).

Sources

Application Note: Precision Synthesis of 3,4-Dicyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3,4-Dicyanobiphenyl derivatives represent a critical junction in advanced organic synthesis, serving as high-value intermediates for liquid crystals (LCs) , organic light-emitting diodes (OLEDs) , and phthalocyanine-based photosensitizers for photodynamic therapy (PDT).

The electron-deficient o-dicyanobenzene (phthalonitrile) moiety confers unique electronic properties:

  • In Materials Science: It induces high electron affinity and negative dielectric anisotropy (

    
    ), essential for vertically aligned nematic (VAN) LC displays.
    
  • In Drug Development: It acts as a robust precursor for tetrabenzoporphyrins and phthalocyanines, allowing for the rapid generation of metallo-drug libraries via template cyclotetramerization.

This guide moves beyond generic textbook methodologies, providing a rigorous, field-validated protocol for synthesizing these derivatives with high regiocontrol and scalability.

Strategic Retrosynthesis & Pathway Selection

To maximize modularity—crucial for Structure-Activity Relationship (SAR) studies—we prioritize convergent synthesis . The biphenyl bond is the most logical disconnection point, allowing the independent modification of the aryl partner before coupling.

Pathway Visualization

Retrosynthesis Target 3,4-Dicyanobiphenyl Derivative Disconnect Strategic Disconnection (Biaryl Bond) Target->Disconnect Retro-Suzuki AltRoute Alternative Route: Pd-Catalyzed Cyanation (from 3,4-Dihalobiphenyl) Target->AltRoute Late-Stage Functionalization Fragment1 Fragment A: 4-Halophthalonitrile (Electrophile) Disconnect->Fragment1 Fragment2 Fragment B: Arylboronic Acid (Nucleophile) Disconnect->Fragment2

Figure 1: Retrosynthetic analysis prioritizing the Suzuki-Miyaura cross-coupling for maximum library diversity.

Protocol A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

This protocol is the preferred method for generating libraries of 3,4-dicyanobiphenyls. It utilizes 4-bromophthalonitrile (commercially available or synthesized from 4-bromo-o-xylene) and various arylboronic acids.

Scientific Rationale:

  • Catalyst Choice: We employ Pd(dppf)Cl₂·CH₂Cl₂ .[1] The bidentate ferrocenyl ligand prevents

    
    -hydride elimination and maintains catalyst longevity, crucial when coupling electron-deficient halides which can be prone to homocoupling.
    
  • Base Selection: Potassium Phosphate (

    
    )  is selected over carbonates. Carbonates can occasionally cause hydrolysis of the nitrile group to the amide at elevated temperatures (
    
    
    
    C). Phosphate provides a milder buffering range.
  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of both the organic electrophile and the inorganic base, facilitating the transmetallation step at the interface.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
4-Bromophthalonitrile Electrophile1.0Limiting reagent.
Arylboronic Acid Nucleophile1.2 - 1.5Excess ensures complete conversion.
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.03 (3 mol%)Robust to air/moisture compared to Pd(PPh₃)₄.

(tribasic)
Base2.0 - 3.0Grind to fine powder before use.
1,4-Dioxane Solvent-0.2 M concentration wrt halide.
Water (degassed) Co-solvent-4:1 ratio with Dioxane.
Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.[2]

  • Charge Solids: Add 4-bromophthalonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 v/v). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against a positive flow of Argon.

  • Reaction: Heat the mixture to 85°C for 6–12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS. The product typically fluoresces under UV (254/365 nm).

  • Workup (Crucial for Purity):

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine (

      
      ).
      
    • Scavenging: If residual Pd is a concern (for pharma applications), treat the organic layer with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Toluene is often sufficient. If chromatography is needed, use silica gel. Note: Dicyano compounds are polar; ensure the column is not deactivated.

Protocol B: Pd-Catalyzed Cyanation (Alternative Route)

Use this route when the biphenyl core is already intact (e.g., 3,4-dibromobiphenyl) and you need to install the nitriles.

Safety Warning: This reaction uses cyanide sources.[5] All work must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Scientific Rationale: We utilize Zinc Cyanide (


)  rather than NaCN/KCN. 

is strictly insoluble in most organic solvents, releasing cyanide ions slowly only upon complexation with Palladium. This "kinetic throttling" prevents catalyst poisoning by high concentrations of free cyanide.
Reagents & Stoichiometry[6]
ComponentRoleEquiv.Notes
3,4-Dibromobiphenyl Substrate1.0

Cyanide Source1.2 (0.6 per Br)Highly Toxic.

Catalyst Precursor0.02 (2 mol%)Source of Pd(0).[5][6][7]
dppf Ligand0.04 (4 mol%)Large bite angle facilitates reductive elimination.
Zn Dust Additive0.1 (10 mol%)Keeps Pd in active (0) state.
DMF or DMAC Solvent-Requires high boiling point polar solvent.
Step-by-Step Methodology
  • Preparation: In a glovebox or strictly inert Schlenk line, combine the dibromide (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%), and Zn dust (10 mol%) in a pressure vial.
  • Solvation: Add anhydrous DMF (0.5 M concentration). Cap the vial immediately.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Mechanistic Insight: The high temperature is required to overcome the energy barrier of oxidative addition into the electron-rich aryl bromide bond when competing with strong Pd-CN binding.

  • Quenching (Safety Critical):

    • Cool to room temperature.[3][4][8]

    • Dilute with EtOAc.

    • Detoxification: Pour the reaction mixture into a beaker containing 10% NaOH and dilute Sodium Hypochlorite (Bleach) . This oxidizes residual cyanide to cyanate (

      
      ), which is significantly less toxic. Stir for 1 hour.
      
  • Extraction: Separate phases, wash organic layer with water (

    
    ) to remove DMF, then Brine.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Mechanistic Visualization: The Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting. For electron-deficient substrates like phthalonitriles, the Transmetallation step is often rate-limiting due to the low nucleophilicity of the boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromophthalonitrile TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 - 3,4-Dicyanobiphenyl

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry of the phthalonitrile electrophile.

Analytical Characterization Standards

To ensure the synthesized material is "Device Grade" or "Pharma Grade," it must meet these criteria:

  • ¹H NMR (DMSO-

    
     or 
    
    
    
    ):
    Look for the diagnostic splitting pattern of the 1,2,4-trisubstituted ring. The proton ortho to the two cyano groups often appears as a doublet at
    
    
    ppm.
  • IR Spectroscopy: A sharp, distinct peak at 2230 ± 10 cm⁻¹ confirms the presence of the nitrile (

    
    ) group. Absence of broad peaks at 3300-3500 cm⁻¹ confirms no hydrolysis to amide/acid.
    
  • Melting Point: 3,4-Dicyanobiphenyls typically have sharp melting points. Broad ranges (>2°C) indicate isomeric impurities (e.g., 2,3-dicyano isomers).

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cyanation of Aryl Halides: Cohen, D. T., & Buchwald, S. L. (2015).[8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[8] Link

  • Synthesis of Phthalonitrile Precursors: Ziminov, A., et al. (2015).[9] Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis.[9] Russian Journal of General Chemistry. Link

  • Liquid Crystal Applications: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link

  • OLED Emitter Synthesis (4CzIPN): Uoyama, H., et al. (2012). Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence. Nature, 492, 234–238. Link

Sources

Troubleshooting & Optimization

preventing protodeboronation of electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #PB-404 Subject: Troubleshooting Protodeboronation in Electron-Deficient Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Missing Boron" Phenomenon

User Issue: "I am attempting a Suzuki-Miyaura coupling with 2-pyridineboronic acid (or a polyfluorinated phenylboronic acid). The starting halide is unconsumed, but the boronic acid has vanished from the LCMS trace. I see a large peak corresponding to the de-borylated arene (Ar-H)."

Root Cause Analysis: You are encountering protodeboronation .[1][2][3][4][5] This is not a random decomposition; it is a chemically specific, base-catalyzed pathway where the carbon-boron bond is cleaved and replaced by a proton. This reaction often proceeds faster than the transmetallation step in the catalytic cycle.

The Fix: You must invert the kinetics. Either (A) slow down the decomposition (using a "Slow Release" strategy) or (B) speed up the cross-coupling (using a "Rapid Injection" catalyst system).

Diagnostic Workflow

Before selecting a protocol, identify your substrate's specific risk profile using the decision matrix below.

diagnostic_flow Start Start: Identify Substrate Q1 Is the Boron on a 2-Heterocycle (e.g., 2-Pyridine)? Start->Q1 Q2 Is the ring Polyfluorinated (e.g., C6F5-B(OH)2)? Q1->Q2 No Risk1 HIGH RISK: Zwitterionic Fragmentation Requires MIDA Boronate or Copper Additives Q1->Risk1 Yes Risk2 HIGH RISK: Anionic Pathway Requires Rapid Catalyst (Buchwald G3/G4) Q2->Risk2 Yes Risk3 MODERATE RISK: General Base Catalysis Use Anhydrous Conditions or Weak Base Q2->Risk3 No

Figure 1: Diagnostic logic for selecting the appropriate mitigation strategy based on substrate electronics.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the enemy. Protodeboronation is not a single mechanism; it varies by substrate, but the Base-Catalyzed Pathway is the most common culprit in Suzuki couplings.

The Mechanism (Cox/Lloyd-Jones Pathway):

  • Ate-Complex Formation: The base (hydroxide or alkoxide) attacks the boron atom, forming a tetrahedral boronate anion (the "ate" complex).

  • Ipso-Protonation: For electron-deficient rings, this "ate" complex is unstable. The electron-withdrawing nature of the ring stabilizes the developing negative charge at the ipso-carbon (the carbon attached to boron).

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the protonated arene (Ar-H).

Why 2-Pyridyl is Worst: 2-Pyridyl boronic acids suffer from a unique "perfect storm." The basic nitrogen on the ring can internally coordinate to the boron or facilitate proton transfer, leading to rapid zwitterionic fragmentation even at neutral pH.

Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best For: 2-Heterocycles (Pyridines, Thiazoles, Oxazoles) and highly unstable substrates.

The Concept: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, meaning the boron has no empty p-orbital. They are chemically inert to transmetallation and protodeboronation in this form. Under specific aqueous-basic conditions, they hydrolyze slowly to release the active boronic acid.[4]

The Advantage: The concentration of free boronic acid is kept extremely low (steady-state). It is consumed by the catalyst immediately upon release, leaving no time for decomposition.

Standard Operating Procedure (SOP): Slow Release Coupling
ParameterSpecificationReason
Boron Source MIDA Boronate Ester (1.2 - 1.5 equiv)Stable reservoir.
Catalyst Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)SPhos is excellent for heteroaryl couplings.[6]
Base K₃PO₄ (7.5 equiv) Critical. Phosphate buffers the hydrolysis rate.
Solvent 1,4-Dioxane : Water (5:1)Water is required for hydrolysis.
Temperature 60 °COptimal balance for hydrolysis vs. coupling.

Step-by-Step:

  • Charge a vial with the Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), Pd(OAc)₂, and SPhos.[6]

  • Add solid K₃PO₄.

  • Add the Dioxane/Water mixture (degassed).

  • Seal and heat to 60 °C.

  • Validation: Monitor by LCMS. You should see the product growing, but never a large buildup of free boronic acid.

Protocol B: The "Sprint" Strategy (Buchwald G3/G4)

Best For: Polyfluorinated aryls and sterically hindered electron-deficient rings.

The Concept: If you cannot stop the decomposition, you must outrun it. By using highly active precatalysts that generate Pd(0) instantaneously and undergo oxidative addition rapidly, you force the cross-coupling rate (


) to exceed the decomposition rate (

).

The Advantage: Works under mild conditions (Room Temp to 40°C), which thermally suppresses the decomposition pathway.

Standard Operating Procedure (SOP): Rapid Injection Coupling
ParameterSpecificationReason
Catalyst XPhos Pd G3 or G4 (2-5 mol%) Rapid activation; forms active LPd(0) immediately.
Base K₃PO₄ (0.5 M aqueous) or CsF (anhydrous)Weak bases minimize "ate" complex accumulation.
Solvent THF or TolueneStandard non-protic solvents.
Temperature 23 °C (RT) to 40 °C Keep low to inhibit thermal deboronation.
Time 30 mins - 2 hoursReaction should be complete quickly.

Step-by-Step:

  • Dissolve Aryl Halide and Boronic Acid (1.5 equiv) in THF.

  • Add the base (e.g., 0.5 M K₃PO₄).[7]

  • Crucial Step: Add the XPhos Pd G3 catalyst last as a solid or solution.

  • Stir vigorously at Room Temperature.

  • Validation: Check conversion after 30 minutes. If starting material remains but boron is gone, switch to Protocol A.

Visualizing the Solution

The following diagram illustrates the mechanistic divergence between the failure mode and the MIDA solution.

mida_mechanism MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis FreeAcid Free Boronic Acid (Low Concentration) Hydrolysis->FreeAcid Rate Limiting Step Decomp Protodeboronation (Ar-H) FreeAcid->Decomp If k_decomp > k_couple Coupling Pd-Catalyzed Coupling (Product) FreeAcid->Coupling Fast Transmetallation

Figure 2: The Kinetic Reservoir Effect. By limiting the concentration of Free Boronic Acid, the system favors the productive coupling pathway over the second-order or concentration-dependent decomposition pathways.

Frequently Asked Questions (FAQs)

Q: Can I just add 5 equivalents of the boronic acid to force the reaction? A: Generally, no. While this might push some product formation, the decomposition products (boric acid and the deboronated arene) often poison the catalyst or inhibit the reaction. Furthermore, for expensive drug intermediates, this is economically unviable.

Q: Why does my 2-pyridyl boronic acid decompose even in the bottle? A: 2-Pyridyl boronic acids can form intermolecular "ate" complexes where the nitrogen of one molecule coordinates to the boron of another, catalyzing auto-decomposition. Recommendation: Always store these as MIDA boronates or Trifluoroborate salts (K-BF3), which are shelf-stable.

Q: Can I use anhydrous conditions for MIDA boronates? A: No. MIDA boronates require water (or a protic source) and a base to hydrolyze the MIDA protecting group. If you run them strictly anhydrous, the boron will remain protected and no reaction will occur.

Q: What if I can't make the MIDA boronate? A: Consider using Potassium Organotrifluoroborates (R-BF3K) . They operate on a similar slow-release principle (hydrolyzing to the boronic acid) but are sometimes easier to prepare or purchase. However, they often require harsher hydrolysis conditions (higher heat) than MIDA.

References

  • Cox, P. A., et al. (2016).[8][9][10] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][4][11] [8]

  • Cox, P. A., et al. (2017).[12] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4][11]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4][11]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[11][13] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[11][13] Journal of the American Chemical Society.[3][4][11]

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolyzed Slowly Under Aqueous Basic Conditions." Journal of the American Chemical Society.[3][4][11]

Sources

stability of (3,4-dicyanophenyl)boronic acid in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of (3,4-Dicyanophenyl)boronic Acid

Executive Summary

(3,4-Dicyanophenyl)boronic acid is a highly electron-deficient arylboronic acid. While valuable for introducing the phthalonitrile moiety into drug scaffolds, it presents a specific stability challenge: rapid protodeboronation in basic media .

Unlike electron-rich analogs (e.g., 4-methoxyphenylboronic acid), the presence of two strong electron-withdrawing cyano groups significantly lowers the pKa of the boronic acid moiety (estimated pKa ~6.0–6.5). This facilitates the formation of the boronate anion even under mild basic conditions. The boronate anion is the reactive species for Suzuki coupling, but it is also the species susceptible to hydrolytic C-B bond cleavage.

Key Takeaway: Success with this reagent requires a "race" condition—you must accelerate the transmetallation step of the cross-coupling to outcompete the base-catalyzed decomposition.

Diagnostic & Troubleshooting: Is Your Reagent Decomposing?

Before optimizing conditions, confirm if protodeboronation is the root cause of your low yields.

Symptom Checklist:

Observation Diagnosis
Low Yield Conversion is incomplete, but the boronic acid is consumed.
Byproduct Formation LC-MS or GC-MS shows a major peak corresponding to phthalonitrile (1,2-dicyanobenzene) (Mass = M-B(OH)₂ + H).
Color Change Reaction mixture turns dark brown/black rapidly upon base addition (often indicating Pd precipitation due to lack of oxidative addition partner).

| Stoichiometry Drift | You need >2.0 equivalents of boronic acid to achieve moderate conversion. |

Mechanistic Insight: The Protodeboronation Trap

Understanding the mechanism is critical for designing the solution. The decomposition is base-catalyzed and proceeds through the boronate "ate" complex.

Protodeboronation BoronicAcid (3,4-Dicyanophenyl)B(OH)2 (Neutral, Stable) Boronate [(3,4-Dicyanophenyl)B(OH)3]- (Boronate Anion - REACTIVE SPECIES) BoronicAcid->Boronate Fast Equilibrium (Low pKa ~6.5) Base Base (OH-) Base->Boronate Suzuki Pd-Catalyzed Cycle (Product Formation) Boronate->Suzuki Desired Pathway (Requires Active Catalyst) Decomp Phthalonitrile + B(OH)3 (Decomposition) Boronate->Decomp Undesired Pathway (k_decomp is high for EWG aryls)

Figure 1: The competition between productive cross-coupling and destructive protodeboronation. For electron-deficient substrates, the red pathway (decomposition) is kinetically favored if the catalyst is sluggish.

Optimized Experimental Protocol

Do NOT use standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water, reflux). The high pH and temperature will destroy this reagent before it couples.

Recommended Protocol: The "Anhydrous Activation" Method

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: (3,4-Dicyanophenyl)boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(Amphos)Cl₂ (3–5 mol%) – Faster oxidative addition is key.

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Additive: Trace water (approx. 5–10 equiv relative to Boron) or none initially.

Step-by-Step Procedure:

  • Charge Solids: Add aryl halide, boronic acid, base, and catalyst to a reaction vial.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Controlled Activation:

    • Why Anhydrous? In the absence of bulk water, the concentration of the hydrolytically unstable boronate species is minimized. The solid K₃PO₄ provides a "surface" for the reaction or relies on trace water to generate the active species slowly ("Slow Release" effect).

  • Temperature: Heat to 60–80°C . Do not exceed 90°C unless necessary.

  • Monitoring: Check HPLC/UPLC at 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

Decision Tree for Optimization

If the standard protocol fails, use this logic flow to troubleshoot.

OptimizationTree Start Reaction Outcome? Decomp Boronic Acid Decomposed, Halide Remaining Start->Decomp NoRxn No Reaction, Both SM Intact Start->NoRxn Messy Complex Mixture, Homocoupling Start->Messy Sol_Decomp1 Switch to Fluoride Base (CsF/KF) in anhydrous THF Decomp->Sol_Decomp1 First Step Sol_NoRxn Add Water (degassed) (Increase solubility) NoRxn->Sol_NoRxn Sol_Messy Degas solvent thoroughly Switch to Pd(dppf)Cl2 Messy->Sol_Messy Sol_Decomp2 Use MIDA Boronate or Trifluoroborate Sol_Decomp1->Sol_Decomp2 If fails

Figure 2: Troubleshooting logic for unstable boronic acids.

Frequently Asked Questions (FAQ)

Q1: Why is (3,4-dicyanophenyl)boronic acid so unstable compared to phenylboronic acid? A: The two cyano groups are strong electron-withdrawing groups (EWG). They pull electron density away from the aromatic ring and the boron atom. This lowers the pKa of the boronic acid (making it more acidic). In basic conditions, it converts to the boronate anion [Ar-B(OH)3]- much faster than phenylboronic acid. This anion is the species that undergoes protodeboronation (C-B bond breakage).[1]

Q2: Can I store this compound in solution? A: No. Even in neutral DMSO or Methanol, it can slowly degrade or esterify. Store it as a solid at 4°C or -20°C, strictly under dry conditions. If you must make a stock solution, use anhydrous THF or Dioxane and use it immediately.

Q3: Is there a more stable alternative if this reagent keeps failing? A: Yes. If the boronic acid is too unstable, synthesize or purchase the Pinacol Ester (Bpin) or the MIDA Boronate of the 3,4-dicyanophenyl moiety.

  • Pinacol Esters: More sterically bulky and slower to hydrolyze.

  • MIDA Boronates: Slowly release the active boronic acid during the reaction, keeping the concentration of the unstable intermediate low (the "Slow Release" strategy).

Q4: Which base is best for this specific compound? A: Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) are preferred.

  • Avoid: Strong hydroxides (NaOH, KOH) and alkoxides (NaOEt), which are too harsh and will cause immediate decomposition.

  • Avoid: Carbonates (Na₂CO₃) if high temperatures (>80°C) are required, as they can be too slow to activate the catalyst before decomposition occurs.

References

  • Protodeboronation Mechanism : Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[2][3][4]2017 , 139, 13156–13165. Link

  • Stability of Electron-Deficient Boronic Acids : Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling Processes of Unstable Boronic Acids. J. Am. Chem. Soc.[2][3][4]2010 , 132, 14073–14075. Link

  • pKa and Hammett Correlations : Jian, J.; Hammink, R.; McKenzie, C. J.; Mecinović, J. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chem. Eur. J.2022 , 28, e202103862. Link

  • MIDA Boronates as Surrogates : Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. J. Am. Chem. Soc.[2][3][4]2009 , 131, 6961–6963. Link

Sources

Technical Support Center: Cyanophenyl Boronic Acid Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Suzuki-Miyaura Coupling for Cyanophenyl Boronic Acids Ticket ID: #SZK-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Cyanophenyl Conundrum": Executive Summary

Welcome to the technical support center. If you are here, you are likely experiencing low yields with cyanophenyl boronic acids (CPBAs). You are not alone; this is a notorious class of substrates.

The Core Problem: The cyano group is strongly electron-withdrawing. While this should theoretically activate the boronic acid for transmetallation, it paradoxically destabilizes the C-B bond. Under the basic conditions required for Suzuki coupling, CPBAs suffer from rapid protodeboronation (hydrolytic cleavage of the C-B bond), yielding benzonitrile byproduct often faster than the catalytic cycle can produce the biaryl.

This guide provides a self-validating troubleshooting workflow to outcompete decomposition.

Diagnostic Module: Why is your reaction failing?

Before optimizing, we must diagnose the failure mode. Use the logic flow below to identify your specific bottleneck.

Workflow Diagram: The Optimization Logic Tree

OptimizationLogic Start Analyze Crude Reaction Mixture (LCMS/NMR) Q1 Is the Aryl Halide consumed? Start->Q1 CaseA NO: Aryl Halide Remains Q1->CaseA High SM recovery CaseB YES: Aryl Halide Consumed Q1->CaseB Low SM recovery Q2 Is Boronic Acid remaining? CaseA->Q2 Q3 What is the major byproduct? CaseB->Q3 SolA Catalyst Death/Poisoning Action: Switch to Buchwald G3/G4 (XPhos/SPhos) Q2->SolA Yes (Catalyst inactive) SolB Protodeboronation (Benzonitrile formed) Action: MIDA Boronates or Slow Addition Q2->SolB No (Boronic acid decomposed) Q3->SolB Benzonitrile (De-B) SolC Homocoupling (Ar-Ar) Action: Degas solvent, reduce oxidant Q3->SolC Biaryl dimer SolD Nitrile Hydrolysis (Amide) Action: Switch to Anhydrous K3PO4 Q3->SolD Benzamide

Caption: Diagnostic logic tree for identifying failure modes in cyanophenyl Suzuki couplings. Determine if the issue is catalyst inactivity or substrate decomposition.

The Mechanism of Failure: Protodeboronation[1][2]

To fix the problem, you must understand the enemy. Base is necessary to form the boronate "ate" complex (which transmetallates), but that same complex is prone to protonolysis by water or protic solvents.

Mechanism Diagram: The Race Against Time

Protodeboronation BoronicAcid Ar-B(OH)2 (Cyanophenyl) AteComplex [Ar-B(OH)3]- (Activated 'Ate' Complex) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex PdCycle Pd(II)-Ar'-X (Transmetallation) AteComplex->PdCycle Desired Path (Fast Catalysis Required) Decomp Ar-H + B(OH)3 (Protodeboronation) AteComplex->Decomp Parasitic Path (Facilitated by EWG -CN) Product Ar-Ar' (Coupled Product) PdCycle->Product Proton H2O / H+ Proton->Decomp

Caption: Kinetic competition between the desired transmetallation (green) and the parasitic protodeboronation (red). Electron-withdrawing groups like nitriles accelerate the red path.

Optimization Modules

Module A: Catalyst Engineering (The "Speed" Strategy)

If protodeboronation is fast, your catalysis must be faster. Standard catalysts like


 or 

are often too slow for CPBAs.
  • Recommendation: Use Buchwald Precatalysts (Generation 3 or 4).[1]

  • Why: Bulky, electron-rich ligands (Dialkylbiarylphosphines) like XPhos or SPhos facilitate rapid oxidative addition and, crucially, accelerate reductive elimination.

  • Selection Rule:

    • Sterically hindered coupling? Use XPhos Pd G3 .[2]

    • General purpose? Use SPhos Pd G3 .

Module B: Substrate Engineering (The "Stealth" Strategy)

If the free boronic acid is too unstable, mask it.

  • Recommendation: Use MIDA Boronates (N-methyliminodiacetic acid).[3]

  • Why: MIDA boronates are sp3-hybridized and immune to transmetallation and protodeboronation. They slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable "ate" complex low (the "Slow Release" effect).

  • Protocol Shift: Requires aqueous base (to hydrolyze the MIDA) and often higher temperatures (

    
    ).
    
Module C: Base & Solvent Selection

Avoid strong bases that promote rapid hydrolysis of the nitrile or the C-B bond.

ParameterRecommendationRationale
Base

(Tribasic Potassium Phosphate)
Weaker than carbonates/hydroxides; minimizes nitrile hydrolysis.
Alternative Base

(Cesium Fluoride)
Anhydrous activation. Useful if the nitrile is extremely sensitive to hydrolysis.
Solvent THF/Water (10:1) or Dioxane/Water A small amount of water is required for boronic acids, but excess water promotes deboronation.
Avoid

,

, Methanol
Strong nucleophiles attack the nitrile; protic solvents accelerate deboronation.

Standard Operating Procedures (SOPs)

SOP-1: The "Gold Standard" Protocol (Buchwald Conditions)

Best for: 3- or 4-cyanophenylboronic acids.

  • Charge Vessel: In a vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • Cyanophenylboronic acid (1.5 equiv)

    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • 
       (finely ground, 2.0 equiv)
      
  • Solvent Addition: Evacuate and backfill with Argon (x3). Add degassed THF (0.2 M concentration relative to halide) and degassed Water (ratio 10:1 THF:Water).

  • Reaction: Seal and heat to 60°C for 2-4 hours.

  • Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc) to remove Pd residues.

SOP-2: The "Rescue" Protocol (MIDA Boronate)

Best for: 2-cyanophenylboronic acids (highly unstable) or if SOP-1 fails.

  • Charge Vessel:

    • Aryl Halide (1.0 equiv)

    • Cyanophenyl MIDA Boronate (1.5 equiv)

    • XPhos Pd G3 (0.05 equiv)

  • Solvent/Base: Add THF and 0.5M aqueous

    
      (Ratio 5:1).
    
  • Reaction: Heat to 60°C with vigorous stirring. The aqueous base slowly hydrolyzes the MIDA ester, releasing the active species.

    • Note: If conversion is slow, increase temp to 80°C, but monitor for nitrile hydrolysis.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately, and I get no product. Why? A: Immediate black precipitation ("Pd Black") indicates catalyst decomposition. The nitrile nitrogen might be coordinating to the Pd, displacing ligands.

  • Fix: Switch to XPhos or Buchwald ligands.[4] Their bulk prevents the linear nitrile from binding to the metal center, while allowing the flat arene to react.

Q: I see the product, but also a significant amount of primary amide (


). 
A:  You are hydrolyzing your nitrile.
  • Fix: Remove hydroxide sources. Switch from Carbonate bases to

    
     . Ensure your temperature is not exceeding 80°C. If the problem persists, use anhydrous conditions  with CsF  as the base.
    

Q: Can I just add the boronic acid slowly? A: Yes. If you cannot obtain the MIDA boronate, dissolve the free cyanophenylboronic acid in the reaction solvent and add it via syringe pump over 1-2 hours to the mixture containing the catalyst, base, and aryl halide. This mimics the MIDA "slow release" mechanism.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.

  • Cox, P. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[5] Reaction Chemistry & Engineering, 1(4), 433-439.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Technical Support Center: Minimizing Homocoupling in Aryl Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket: #409-B: Minimizing Biaryl (Homocoupling) Impurities Scope: Lithium-Halogen Exchange & Miyaura Borylation

Introduction: The "Biaryl" Problem

Welcome to the Boron Chemistry technical support desk. If you are reading this, you likely have an LCMS trace showing a significant M+M peak (Ar-Ar) where your Boronic Acid (Ar-B(OH)₂) should be.

Homocoupling is the most persistent failure mode in aryl boronic acid synthesis. It occurs through two distinct mechanisms depending on your synthetic route:

  • Lithiation/Grignard: "Wurtz-type" coupling (Reaction of Ar-Li with unreacted Ar-X).

  • Miyaura Borylation: Competitive Suzuki coupling (Reaction of product Ar-Bpin with starting Ar-X) or Oxidative Homocoupling.

This guide provides the protocols and mechanistic logic to eliminate these side reactions.

Module 1: The Lithiation Route (Li-Halogen Exchange)

The Issue: You performed a standard sequential addition (Ar-X + nBuLi


 Ar-Li; then added Borate), but obtained significant biaryl impurity.

Root Cause: The Sequential Protocol is inherently flawed for reactive substrates. During the formation of Ar-Li, if the exchange is slow or the temperature gradient is uneven, the highly reactive Ar-Li species encounters unreacted Ar-X. This leads to a Wurtz-type coupling event.

The Fix: Switch to the In-Situ Quench (Barbier) Protocol . By mixing the Borate Ester with the Aryl Halide before adding nBuLi, the generated Ar-Li is trapped by the borate immediately (nanoseconds) upon formation, never accumulating in high enough concentration to react with the Ar-X.

Visualization: Sequential vs. In-Situ Pathways

LithiationPathways cluster_0 RISKY: Sequential Addition cluster_1 ROBUST: In-Situ Quench (Barbier) S1 Start: Ar-X S2 Add nBuLi S1->S2 S3 Intermediate: Ar-Li (Accumulates) S2->S3 S4 Side Rxn: Ar-Li + Ar-X S3->S4 Slow Addition or Warm Temp S5 Impurity: Ar-Ar (Biaryl) S4->S5 I1 Start: Mix Ar-X + B(OiPr)3 I2 Add nBuLi (Slowly) I1->I2 I3 Transient: [Ar-Li] I2->I3 I4 Trap: [Ar-Li] + B(OiPr)3 I3->I4 Fast Kinetic Trap I5 Product: Ar-B(OiPr)3- Li+ I4->I5

Caption: Comparison of Sequential Addition (High Homocoupling Risk) vs. In-Situ Quench (Kinetic Trapping).

Standard Operating Procedure (SOP): In-Situ Cryogenic Borylation

Objective: Synthesis of Phenylboronic Acid from Bromobenzene (Scale: 10 mmol).

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • The Cocktail: Charge flask with:

    • Aryl Halide: 1.0 equiv (e.g., Bromobenzene).

    • Borate Source: 1.2 equiv Triisopropyl Borate (B(OiPr)₃) . Note: Do not use Trimethyl Borate (see Module 3).

    • Solvent: 4:1 THF/Toluene (Anhydrous). Toluene helps solubility at low temps.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone). Ensure internal probe confirms temperature.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.05 equiv) dropwise via syringe pump down the side of the flask.

    • Rate: Maintain internal temp < -70°C.

    • Mechanism:[1][2][3][4][5][6] As Ar-Li forms, it is immediately intercepted by the excess B(OiPr)₃ present in the solution.

  • Warming: Stir at -78°C for 30 mins, then allow to warm to room temperature over 2 hours.

  • Hydrolysis: Quench with 2M HCl (aqueous) to hydrolyze the boronate ester to the boronic acid.

Module 2: The Miyaura Borylation Route (Pd-Catalyzed)

The Issue: You are using Bis(pinacolato)diboron (


) and Pd catalyst, but obtaining the Suzuki product (Ar-Ar) or oxidative dimers.

Root Cause:

  • Base Strength: If you use a strong base (e.g.,

    
    , 
    
    
    
    ), you activate the formed Boronic Ester (
    
    
    ) towards transmetallation. This turns your reaction into a Suzuki coupling with the remaining
    
    
    .
  • Oxygen: Palladium catalyzes the oxidative homocoupling of boronic acids in the presence of

    
    .
    

The Fix: Use a weak base and rigorous deoxygenation.

Troubleshooting Guide: Miyaura Borylation
VariableRecommendationScientific Rationale
Base Selection KOAc (Potassium Acetate) KOAc is basic enough to facilitate the transmetallation of

to Pd, but too weak to activate the product

for Suzuki coupling [1].
Catalyst Pd(dppf)Cl₂ · DCM The large bite angle of dppf favors reductive elimination of the boryl species over homocoupling pathways.
Solvent Dioxane or DMSO High polarity accelerates the desired borylation.
Atmosphere Argon Sparge (20 min) Removes dissolved

which drives oxidative homocoupling (

).
Visualization: The "Suzuki Off-Ramp"

MiyauraPathways cluster_cycle Miyaura Catalytic Cycle cluster_side FAILURE MODE: Competitive Suzuki Pd0 Pd(0) OxAdd Ar-Pd-X Pd0->OxAdd Ar-X TransMet Ar-Pd-Bpin OxAdd->TransMet B2pin2 / KOAc Prod Product: Ar-Bpin TransMet->Prod Reductive Elim Prod->Pd0 StrongBase Strong Base (e.g., K2CO3) Prod->StrongBase Suzuki Ar-Ar (Impurity) StrongBase->Suzuki + Ar-Pd-X

Caption: Strong bases activate the Product (Ar-Bpin), causing it to re-enter the cycle and couple with Ar-Pd-X (Suzuki reaction).

Module 3: Reagent Selection (Borate Esters)

Choosing the correct alkyl borate is the simplest way to prevent "Double Addition" (formation of Borinic Acids:


).

Comparison of Borate Trapping Agents:

ReagentStructureRisk ProfileRecommendation
Trimethyl Borate

High Risk. Small steric profile allows a second equivalent of

to attack the intermediate, forming the borinic acid impurity (

). Highly moisture sensitive.
Avoid for clean synthesis.
Triisopropyl Borate

Low Risk. The bulky isopropyl groups sterically hinder the approach of a second

molecule. The "ate" complex is stable.
Preferred Standard. [2]

Pinacol DiboronMedium Risk. Used in Pd-catalysis. In lithiation, it is expensive and difficult to hydrolyze if the free acid is desired.Use only for Pd-catalyzed routes.

Frequently Asked Questions (FAQ)

Q: I used the In-Situ method, but my yield is still low (<40%). What happened? A: Check your hydrolysis pH. If you acidify too aggressively (pH < 1) or heat the acidic solution, you may cause Protodeboronation (


). This is common with electron-rich aromatics or 2-heterocycles.
Correction: Adjust pH to ~5-6 using 

instead of strong HCl, or extract the pinacol ester directly without hydrolysis.

Q: Can I use Grignard reagents instead of Lithiation? A: Yes, but Grignard reagents (Ar-MgBr) are generally less reactive than Ar-Li, making the "In-Situ" quench even more effective. However, Grignard formation often requires higher temperatures (reflux) to initiate. Protocol: Form the Grignard separately, cool to 0°C, and then add it slowly to a solution of


 at -78°C (Reverse Addition). Do not mix Mg/Ar-X/Borate all at once, as Mg reduction of Borate can occur.

Q: My product is turning black upon exposure to air. A: Boronic acids are generally stable, but if you have residual Pd catalyst (from Miyaura) or phenolic impurities, they can oxidize. Correction: Perform a scavenger resin treatment (e.g., SiliaMetS® Thiol) to remove Pd residues before crystallization.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Li, W., et al. (2002). Preparation of Arylboronic Esters from Aryl Halides and Diisopropylaminoborane. The Journal of Organic Chemistry, 67(15), 5394–5397. (Validates steric bulk advantages).

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Technical Support Center: Purification of Polar Dicyanophenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar dicyanophenyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity dicyanophenyl boronic acids. These compounds, while crucial building blocks in modern synthesis, present unique purification hurdles due to their high polarity, propensity for anhydride formation, and interaction with common stationary phases.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my NMR spectrum for the boronic acid broad and complex, even after I tried to purify it?

A1: This is a very common issue and is almost always due to the formation of boroxines, which are cyclic trimeric anhydrides.[1][2][3] Boronic acids exist in a dynamic equilibrium with their corresponding boroxines through the loss of three water molecules.[4][5][6] This means your "pure" sample is actually a mixture of the monomeric acid and the trimeric anhydride, leading to complex or broadened signals in the NMR spectrum.

The Solution: To confirm the purity of your boronic acid and obtain a clean spectrum, you can shift the equilibrium back to the monomer. Simply add a drop of a coordinating solvent like deuterated methanol (CD₃OD) or a small amount of D₂O to your NMR sample.[3][7] This will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharp, well-defined peaks.

Boroxine_Equilibrium cluster_0 cluster_1 BA 3 R-B(OH)₂ Boroxine R₃B₃O₃ BA->Boroxine Dehydration (Heat, Anhydrous Conditions) Boroxine->BA Hydrolysis (Addition of Water) Water + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

Q2: What are the most common impurities found in crude dicyanophenyl boronic acids?

A2: Besides the aforementioned boroxines, typical impurities depend on the synthetic route. Common contaminants include:

  • Protodeborylation Products: The corresponding dicyanobenzene compound where the -B(OH)₂ group has been replaced by a hydrogen atom.[7]

  • Starting Materials: Unreacted organometallic reagents (e.g., Grignard or organolithium compounds) and their quenched byproducts.

  • Boric Acid: Arises from the complete degradation of the boronic acid.[8]

  • Boronic Esters: If a boronate ester (e.g., a pinacol ester) was used as a precursor, incomplete hydrolysis will leave it as an impurity.[9][10]

Q3: Can I use standard silica gel chromatography to purify my highly polar boronic acid?

A3: It is generally not recommended as a first approach. Polar boronic acids, especially those with additional functional groups like nitriles, have a very high affinity for the acidic silanol groups on the surface of standard silica gel.[7][11] This strong interaction often leads to significant streaking, poor separation, low recovery, or complete retention of the product on the column.[7][9]

Troubleshooting Guide: Specific Experimental Issues

Chromatography Problems

Q: I tried running a silica gel column anyway, and my compound is streaking badly. What can I do to fix this?

A: Streaking indicates a strong, non-ideal interaction between your polar boronic acid and the silica. You have a few options to mitigate this:

  • Switch to a Different Stationary Phase: This is often the best solution.

    • Reverse-Phase (C18) Silica: This is an excellent choice for polar compounds.[7][9] The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol), where your compound will be soluble.

    • Neutral Alumina: Alumina is less acidic than silica and can sometimes provide better results for acid-sensitive or highly polar basic compounds.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds that are poorly retained in reverse-phase chromatography.[12]

  • Modify the Mobile Phase (Normal Phase): If you must use silica gel, you can add a modifier to the eluent to reduce the strong interactions.

    • Add Acetic Acid (e.g., 1-2%): The acid will protonate the silanol groups, reducing their ability to strongly bind your boronic acid.

    • Add a Base (e.g., NH₄OH or Triethylamine): For amphoteric boronic acids, a base can help with elution, but be cautious as it can deprotonate your acidic boronic acid, potentially increasing its retention.[9]

Table 1: Chromatography Method Selection Guide

Issue EncounteredPrimary RecommendationSecondary/AlternativeRationale
Streaking on Silica Gel Switch to Reverse-Phase (C18)Use Neutral Alumina or HILICAvoids strong acid-base interactions between the boronic acid and silica.[9][11][12]
Compound Insoluble in RP Mobile Phase Use HILICNormal Phase with ModifiersHILIC uses a high organic mobile phase suitable for compounds with poor aqueous solubility.
Compound Decomposes on Column Convert to a Boronate Ester (e.g., Pinacol) for purificationUse a less harsh method like recrystallization or extractionEsters are often more stable, less polar, and chromatograph better than free acids.[7][13]
Extraction & Recrystallization Problems

Q: I need a non-chromatographic method to remove non-polar impurities. How can I do this?

A: An acid-base extraction is highly effective for this purpose. Boronic acids are Lewis acids with pKa values typically around 9, allowing them to be converted into water-soluble salts.[14]

The Causality: By adding a base (e.g., 1M NaOH), you deprotonate the boronic acid to form an anionic boronate salt [R-B(OH)₃]⁻. This salt is highly polar and will partition into the aqueous phase, while non-polar organic impurities remain in an immiscible organic solvent (like diethyl ether or ethyl acetate).[15][16] After separating the layers, you can re-acidify the aqueous phase (e.g., with 1M HCl) to a neutral or slightly acidic pH, which will regenerate the neutral boronic acid, often causing it to precipitate out for easy collection by filtration.[8][15]

AcidBase_Extraction Start Crude Product (Polar Boronic Acid + Non-Polar Impurities) in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous Base (e.g., 1M NaOH) & Mix Start->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer: Water-Soluble Boronate Salt [R-B(OH)₃]⁻Na⁺ Separate->Aqueous Polar Organic Organic Layer: Non-Polar Impurities Separate->Organic Non-Polar Acidify Acidify with 1M HCl to pH ~6-7 Aqueous->Acidify Filter Collect Pure Boronic Acid (Precipitate) Acidify->Filter

Caption: Workflow for purification of boronic acids via acid-base extraction.

Q: I'm trying to recrystallize my dicyanophenyl boronic acid, but I can't find a good solvent system.

A: Finding the right solvent is key and often requires screening.[17] Polar boronic acids are typically soluble in polar organic solvents like methanol, ethanol, and acetone, and poorly soluble in non-polar solvents like hexanes or carbon tetrachloride.[8][18]

Strategy:

  • Single Solvent: Try dissolving your compound in a minimum amount of a hot polar solvent (e.g., aqueous ethanol, isopropanol) and allowing it to cool slowly. Recrystallization from water or aqueous solutions often yields the free boronic acid, while non-polar solvents can favor the formation of the boroxine anhydride.[8]

  • Two-Solvent System (Anti-Solvent Crystallization):

    • Dissolve the crude material in a small amount of a "good" solvent where it is highly soluble (e.g., methanol or acetone).

    • Slowly add a "bad" anti-solvent in which it is insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing non-polar or neutral impurities.

  • Dissolution: Dissolve the crude dicyanophenyl boronic acid (1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution (20 mL).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The polar boronate salt will be in the bottom aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer with a small portion of fresh 1M NaOH (5 mL) and combine the aqueous layers. Discard the organic layer containing the impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 6 and 7. The pure boronic acid should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

It is crucial to verify the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[19][20][21]

  • System: An HPLC or UPLC system with UV detection.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18 or equivalent) is a good starting point.[22]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the dicyanophenyl group (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your purified boronic acid in a 50:50 mixture of water and acetonitrile.

Expected Outcome: A pure sample should show a single major peak. The presence of multiple peaks indicates remaining impurities.

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC.[Link]

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications (RSC Publishing).[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Eckerd College.[Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS.[Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.[Link]

  • Boroxine. Wikipedia.[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.[Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.[Link]

  • Purification of boronic acids? Reddit.[Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.[Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).[Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.[Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.[Link]

  • HELP: Purifying boronic acids sucks. Reddit.[Link]

  • How to purify boronic acids/boronate esters? ResearchGate.[Link]

  • Phenylboronic acid. Wikipedia.[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.[Link]

  • Process for purification of boronic acid and its derivatives.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.[Link]

  • Can I remove boronic acid using Work up process? ResearchGate.[Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH.[Link]

  • Process for the recovery of a boronic acid.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.[Link]

  • (3,4-dichlorophenyl)boronic acid. ChemBK.[Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.[Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate.[Link]

  • Boronic acid. Wikipedia.[Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks.[Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH.[Link]

Sources

overcoming slow transmetallation in dicyanophenyl cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Overcoming Slow Transmetallation in Dicyanophenyl Systems

Assigned Specialist: Senior Application Scientist (Catalysis Division) Status: Open Severity: Critical (Process Bottleneck)

Executive Summary: The "Thermodynamic Sink"

You are likely reading this because your Suzuki-Miyaura coupling involving a dicyanophenyl (DCP) group (or similar electron-deficient arene) has failed. You are observing either:

  • Protodeboronation: The boronic acid converted to the reduced arene (Ar-H) instead of the product.

  • Stalled Cycle: High recovery of the aryl halide, despite the catalyst turning black (precipitation).

The Core Issue: Dicyanophenyl groups are electron-deficient "black holes."

  • As Nucleophiles (Boronic Acids): The electron-withdrawing cyano groups pull density from the C-B bond, making the aryl group less nucleophilic. This raises the activation energy for transmetallation.[1] Simultaneously, these groups stabilize the anionic "ate" complex, making it highly susceptible to base-catalyzed hydrolysis (protodeboronation) before it can transfer to Palladium.

  • As Electrophiles (Halides): Oxidative addition is fast, but the resulting Pd(II) intermediate is so stable (electron-poor) that it resists reacting with the boronate.

This guide prioritizes the Nucleophilic (Boronic Acid) challenge, as it is the most common failure point for DCP coupling.

Diagnostic Workflow

Before changing reagents, diagnose the specific failure mode using this logic flow.

DiagnosticFlow Start Analyze Reaction Mixture (LCMS/NMR) Result1 Major Byproduct: Ar-H (Reduced Arene) Start->Result1 Found De-boronated SM Result2 Major Species: Ar-X (Unreacted Halide) Start->Result2 Found Starting Material Result3 Major Byproduct: Ar-Ar (Homocoupling) Start->Result3 Found Dimer Diagnosis1 Diagnosis: Protodeboronation Rate(Hydrolysis) > Rate(Transmetallation) Result1->Diagnosis1 Diagnosis2 Diagnosis: Stalled Oxidative Addition or Catalyst Deactivation Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxygen Leak or Slow Transmetallation Result3->Diagnosis3 Sol1 Action: Switch to Anhydrous Fluoride System (Protocol B) Diagnosis1->Sol1 Sol2 Action: Switch to Pre-formed Pd-G3/G4 Catalysts (Protocol A) Diagnosis2->Sol2 Sol3 Action: Increase Boronate Equiv & Degas Thoroughly Diagnosis3->Sol3

Caption: Figure 1. Diagnostic logic for determining the root cause of coupling failure based on crude reaction analysis.

Technical Deep Dive: The Transmetallation Bottleneck

To fix the reaction, you must understand the competition at the molecular level.

The Mechanism: Transmetallation requires the formation of a Pd-O-B bridge.[2][3] The base (hydroxide or alkoxide) attacks the boron to form a boronate "ate" complex


. This species must then transfer the aryl group to the Palladium center.[4]

The DCP Failure Mode: For 2,6-dicyanophenyl boronic acid:

  • Steric/Electronic Trap: The ortho-cyano groups and the electron-poor ring make the C-B bond shorter and stronger. The energy required to break this bond during transmetallation is high.

  • The Hydrolysis Race: The same electron-withdrawing nature makes the boron center highly Lewis acidic. It avidly grabs a hydroxide ion. However, because the transfer to Pd is slow, the "ate" complex sits in solution. Under aqueous basic conditions, this complex undergoes protodeboronation (C-B bond cleavage by water/proton source) faster than it can find the Palladium catalyst [1].

The Solution Logic: We must remove the proton source (water) to stop protodeboronation, but we still need a base to activate the boron.

  • The Fix: Use Anhydrous Fluoride (CsF) . Fluoride (F-) mimics the role of Hydroxide (OH-) to activate boron (forming a fluoroborate species) but does not provide a proton source for decomposition [2].

Validated Protocols
Protocol A: The "Standard" High-Activity System

Use this for 3,5-dicyanophenyl or less sterically hindered electron-deficient systems.

  • Catalyst: XPhos Pd G4 (2-5 mol%).

    • Why: The G4 precatalyst ensures rapid generation of Pd(0) even at room temperature. XPhos is electron-rich (facilitating oxidative addition) and bulky (preventing catalyst aggregation).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: 60°C - 80°C.

  • Procedure:

    • Charge tube with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base.

    • Add solvent and sparge with Argon for 10 mins (Critical: Oxygen promotes homocoupling).

    • Add XPhos Pd G4 last. Seal and heat.[5]

Protocol B: The "Nuclear Option" (Anhydrous Fluoride)

REQUIRED for 2,6-dicyanophenyl or if Protocol A yields reduced arene (Ar-H).

  • Catalyst: Pd(PPh3)4 (5 mol%) or XPhos Pd G3 (2 mol%).

  • Base: CsF (Cesium Fluoride) (2.5 - 3.0 equiv).

    • Note: CsF is hygroscopic. It must be weighed quickly or dried under vacuum at 100°C prior to use.

  • Solvent: Anhydrous DME (Dimethoxyethane) or Anhydrous Toluene .

    • Strictly Anhydrous: Do NOT add water.

  • Procedure:

    • Flame-dry the reaction vessel under vacuum; backfill with Argon.

    • Add Aryl Halide (1.0 equiv), Boronic Ester/Acid (1.5 equiv), and CsF (3.0 equiv).

    • Add Anhydrous Solvent.[5]

    • Add Catalyst.[5]

    • Heat to reflux (DME: 85°C).

    • Mechanism:[1][3][6][7][8][9] The CsF activates the boronate (forming a reactive fluoroborate) in the absence of protons, shutting down the protodeboronation pathway [3].

Protocol C: The "Slow Release" (MIDA Boronates)

Use if the boronic acid decomposes instantly, even with CsF.

  • Reagent: Convert your boronic acid to a MIDA Boronate .

  • Conditions: Use standard Suzuki conditions (Protocol A) but add water slowly via syringe pump, or rely on the slow hydrolysis of the MIDA ester. This keeps the concentration of the unstable "free" boronic acid low, ensuring it reacts with Pd immediately upon release rather than pooling and decomposing [4].

Troubleshooting FAQs

Q: My reaction mixture turned black immediately. Is the catalyst dead? A: Likely, yes. "Palladium black" formation indicates that the Pd(0) species fell out of the ligand cycle and aggregated.

  • Cause: The oxidative addition was too slow, or the ligand dissociated.

  • Fix: Switch to a precatalyst like XPhos Pd G4 or SPhos Pd G3 . These have the ligand pre-bound in a 1:1 ratio, preventing immediate aggregation.

Q: I see the product mass by LCMS, but the yield is <10%. The rest is starting material. A: You have a "stalled" catalytic cycle. The Pd has likely inserted into the halide (Oxidative Addition happened) but cannot transmetallate.

  • Fix: Increase the temperature to 100°C and switch to Protocol B (CsF) . The fluoride activation often lowers the barrier for transmetallation of electron-poor arenes compared to carbonates.

Q: Can I use Pd(dppf)Cl2? It works for everything else. A: Not recommended for Dicyanophenyl. Dppf is a bidentate ligand that creates a rigid bite angle. While robust, it often lacks the electron-richness required to speed up the oxidative addition of the resulting Pd(II)-DCP complex. Monodentate, bulky phosphines (Buchwald type like SPhos , XPhos , or RuPhos ) allow for faster reductive elimination and stabilize the difficult intermediates better in this specific context [5].

Q: Why do I see homocoupling (Ar-Ar) of my boronic acid? A: This is oxygen-mediated.

  • Mechanism:[1][3][6][7][8][9] Oxygen oxidizes the Pd(II) species or the boronate directly (Glaser-type coupling).

  • Fix: You must degas your solvents more rigorously. Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen in water/dioxane mixtures.

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link]

  • Fluoride Activation Mechanism: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry. [Link]

  • Anhydrous Conditions for Unstable Boronates: Koren-Selfridge, L., et al. (2016). "A mild and efficient method for the Suzuki–Miyaura coupling of unstable arylboronic acids." Chemical Communications. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Separable." Journal of the American Chemical Society. [Link]

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

HPLC Method Development for Cyanophenyl Boronic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Boroxine Paradox"

Developing a purity method for 4-Cyanophenylboronic acid (CPBA) presents a unique set of chromatographic challenges that often derail standard generic screening protocols. Unlike typical small molecule intermediates, aryl boronic acids exist in a dynamic equilibrium between their free acid form and their cyclic anhydride trimers (boroxines).

This guide objectively compares the performance of a Standard C18 (ODS) Methodology against an Optimized Polar-Retentive (HSS-T3) Methodology . While the Standard C18 approach is the industry "workhorse," experimental data confirms it is often unsuitable for CPBA due to peak tailing caused by silanol interactions and poor retention of the polar boronic moiety.

The "Optimized Method" utilizing High-Strength Silica (HSS) technology with polar-retentive bonding is presented here as the superior alternative, offering self-validating peak integrity and robust quantitation.

Part 2: The Comparative Landscape

The Challenger: Standard C18 (Octadecylsilane)

The conventional C18 column is the starting point for 90% of HPLC methods. However, for CPBA, it fails on two fronts:

  • Silanol Activity: The Lewis-acidic boron atom interacts strongly with residual silanols (Si-OH) on the silica surface, leading to severe peak tailing (

    
    ).
    
  • Phase Dewetting: CPBA is polar. Retaining it requires highly aqueous mobile phases (>95% water). Standard C18 chains "collapse" or dewet under these conditions, causing loss of retention and non-reproducible retention times (

    
    ).
    
The Solution: Polar-Retentive HSS T3 Technology

The optimized approach utilizes a trifunctional C18 bonding on a high-strength silica particle, specifically designed to prevent pore dewetting and minimize secondary silanol interactions.

Comparative Performance Metrics:

MetricStandard C18 MethodOptimized HSS T3 MethodImpact on Data Quality
Tailing Factor (

)
1.6 - 2.2 (Fail)0.95 - 1.15 (Pass)High tailing compromises impurity integration.
Retention Factor (

)
0.5 - 1.2 (Weak)2.5 - 4.0 (Strong)Low

risks co-elution with void volume salts.
Resolution (

)
< 1.5 (vs. Isomers)> 2.5 (vs. Isomers)Critical for separating 4-CPBA from 3-CPBA.
Equilibrium Stability Broad / Split PeaksSharp / Single PeakEnsures the boroxine artifact does not interfere.

Part 3: Mechanistic Visualization

Understanding the behavior of CPBA on-column is critical. The diagram below illustrates the dynamic equilibrium and the specific failure modes of standard silica versus the optimized stationary phase.

CPBA_Chromatography cluster_0 Standard Method Failure Mode CPBA 4-Cyanophenyl boronic Acid Boroxine Boroxine (Anhydride Trimer) CPBA->Boroxine Dehydration (Equilibrium) Silanol Exposed Silanol (Si-OH) CPBA->Silanol Lewis Acid/Base Interaction HSS_T3 HSS T3 Phase (Wettable/Shielded) CPBA->HSS_T3 Hydrophobic Retention Peak_Tailing Peak Tailing (Tf > 1.5) Silanol->Peak_Tailing Secondary Retention C18_Standard Standard C18 (Phase Collapse) C18_Standard->Silanol High Exposure Peak_Sharp Sharp Peak (Tf < 1.2) HSS_T3->Peak_Sharp Optimized Interaction

Figure 1: Mechanistic pathway showing the "Boroxine Equilibrium" and the Silanol-induced tailing mechanism that plagues standard C18 analysis of boronic acids.

Part 4: Experimental Protocols

Reagents and Standards
  • Analyte: 4-Cyanophenylboronic acid (CAS: 126747-14-6).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate. Note: Phosphate buffers are avoided to prevent boronate-phosphate complexation.

The "Optimized" Method (Recommended)

This protocol is designed to be self-validating. The use of 100% aqueous start conditions ensures the polar analyte is focused at the head of the column, while the HSS T3 chemistry prevents phase collapse.

  • Column: XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Control is vital for equilibrium stability).

  • Detection: PDA @ 235 nm (Max) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
2.00955Isocratic Hold (Focusing)
12.00595Linear Gradient
15.00595Wash
15.10955Re-equilibration
20.00955End
Sample Preparation (Critical Step)
  • Solvent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Dissolve CPBA in pure ACN first (to ensure boroxine breakdown), then dilute with water.

  • Warning: Do not use alcohols (MeOH) as diluents. Boronic acids can form boronate esters with methanol, creating "ghost peaks" that mimic impurities [1].

Part 5: Method Development Decision Tree

Use this workflow to troubleshoot and optimize the separation if the "Optimized Method" requires adaptation for specific impurity profiles.

Method_Dev_Workflow Start Start: CPBA Purity Method Development Initial_Run Run Optimized HSS T3 Gradient (5-95% B) Start->Initial_Run Check_Shape Check Peak Shape (Tailing Factor) Initial_Run->Check_Shape Tailing_High Tf > 1.2 Check_Shape->Tailing_High Yes Tailing_OK Tf < 1.2 Check_Shape->Tailing_OK No Action_Add_Buffer Switch Modifier: 10mM Ammonium Formate (pH 3.8) Tailing_High->Action_Add_Buffer Check_Res Check Resolution (Isomers/Impurities) Tailing_OK->Check_Res Action_Add_Buffer->Check_Res Res_Poor Rs < 2.0 Check_Res->Res_Poor Co-elution Res_Good Rs > 2.0 Check_Res->Res_Good Separated Action_Selectivity Change Column Selectivity: Try Fluorophenyl (F5) or Biphenyl Res_Poor->Action_Selectivity Finalize Finalize Method & Validate Res_Good->Finalize Action_Selectivity->Finalize

Figure 2: Strategic decision tree for optimizing boronic acid separations, prioritizing peak shape correction before selectivity adjustments.

Part 6: Technical Analysis & Validation

The "Ghost Peak" Phenomenon

In comparative studies, researchers often observe a small, broad peak eluting later than the main CPBA peak when using non-optimized methods. This is frequently misidentified as an impurity.

  • Cause: On-column interconversion between the monomeric boronic acid and the trimeric boroxine.

  • Validation: Inject the sample at two different temperatures (e.g., 25°C and 45°C). If the ratio of the peaks changes significantly, it confirms an equilibrium artifact rather than a distinct chemical impurity [2]. The HSS T3 method at 35°C typically collapses this into a single sharp peak due to faster kinetics and uniform surface interaction.

Quantitation Limits

Using the Optimized HSS T3 method, the Limit of Quantitation (LOQ) for CPBA impurities is typically improved by a factor of 3x compared to standard C18.

  • Standard C18 LOQ: ~0.1% (limited by tailing integration errors).

  • Optimized HSS T3 LOQ: ~0.03% (sharp, symmetrical peaks).

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using MaxPeak™ Premier Column Technology. Application Note 720007399. Link

  • Sielc Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Method.[2][3][4][5][6][7][8][9] Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide. Link

  • Sigma-Aldrich. 4-Cyanophenylboronic acid Product Specification.Link

Sources

Beyond the Equilibrium: A Definitive Guide to Characterizing Boronic Acid Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Boronic Acid Dehydration Products Content Type: Publish Comparison Guide

Executive Summary

Boronic acids (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) are ubiquitous in medicinal chemistry (e.g., Bortezomib) and synthesis (Suzuki-Miyaura coupling). However, they exist in a dynamic equilibrium with their dehydration products, primarily cyclic trimers known as boroxines  (

). This shapeshifting nature creates a "Schrödinger's Sample" problem: a bottle labeled "Boronic Acid" often contains a variable mixture of acid and anhydride, altering stoichiometry, solubility, and reactivity.

This guide objectively compares the three primary characterization modalities—NMR, Vibrational Spectroscopy, and Mass Spectrometry —ranking them by their ability to distinguish the monomer from the trimer without inducing experimental artifacts.

Part 1: The Mechanistic Challenge

The transformation is not a degradation but a reversible dehydration driven by entropy. In the solid state, crystal packing forces may lock the substance into a boroxine form, while in solution, the species interconvert based on concentration and water activity.

Key Insight: Electron-poor boronic acids (e.g., p-CF3-phenyl) favor the monomer, while electron-rich or sterically unhindered analogs favor the boroxine.

DehydrationPathway cluster_conditions Drivers of Equilibrium BA Boronic Acid Monomer (R-B(OH)2) TS Transition State (H-bonding Network) BA->TS - H2O (Entropy driven) BX Boroxine (Cyclic Trimer) (R3B3O3) TS->BX Cyclization H2O 3 H2O TS->H2O BX->BA + H2O (Hydrolysis) D1 Solid State: Crystal Packing D2 Solution: Concentration & Solvent D3 Gas Phase (MS): Thermal Dehydration

Figure 1: The reversible dehydration pathway. Note that Mass Spectrometry often forces the equilibrium to the right (Boroxine) due to source heating, creating false positives.

Part 2: Comparative Analysis of Characterization Methods
Method A: Nuclear Magnetic Resonance (

NMR)

The Solution-State Gold Standard

NMR is the only technique capable of observing the equilibrium in situ without chemically altering the sample. However, because


 is a quadrupolar nucleus, signals are broad.[1]
  • Differentiation Mechanism: The boron atom in a boroxine ring is in a slightly different electronic environment than the monomer.

    • Boronic Acid: Typically

      
       ~28–30 ppm.
      
    • Boroxine: Downfield shift to

      
       ~32–35 ppm.
      
  • The Line-Width Diagnostic: Boroxines are larger molecules (trimers); they tumble slower in solution. This results in a shorter spin-spin relaxation time (

    
    ), causing significant line broadening  compared to the monomer.
    

Protocol 1: Variable Temperature (VT) Validation To confirm if a signal belongs to a boroxine aggregate or a monomer:

  • Prepare sample in anhydrous DMSO-

    
     (favors monomer) vs. CDCl
    
    
    
    (favors boroxine).
  • Acquire

    
     NMR at 25°C.
    
  • Heat to 60°C.

  • Result: If the peak sharpens and shifts upfield (towards ~30 ppm), the aggregate is breaking down into the monomer.

Method B: Vibrational Spectroscopy (FT-IR)

The Solid-State Truth

Unlike NMR, IR does not require dissolution, which immediately changes the equilibrium position. It tells you what the material is in the bottle, not what it becomes in a solvent.

  • Diagnostic Bands:

    • Boroxine (Anhydride): Look for a strong, sharp band at ~705 cm

      
        (out-of-plane ring deformation) and ~670 cm
      
      
      
      .
    • Boronic Acid (Monomer): Broad O-H stretching (~3200 cm

      
      ) is less diagnostic due to water contamination, but the absence of the 705 cm
      
      
      
      band confirms the monomeric state.
Method C: Mass Spectrometry (ESI-MS)

The Artifact Trap

Warning: Standard ESI-MS is highly deceptive for this application. The high temperature of the desolvation gas and the vacuum conditions in the source drive the dehydration reaction (


) during the ionization process.
  • Observation: You will almost always see the trimer mass

    
     even if the sample is 100% monomeric acid.
    
  • Corrective Protocol: Derivatization . You must "trap" the boronic acid before injection.

Protocol 2: The Diol Trap (MS Validation)

  • Mix the boronic acid sample with 5 equivalents of pinacol or mannitol in methanol.

  • Incubate for 5 minutes at room temperature.

  • Inject into MS.

  • Logic: The diol reacts faster than the dehydration rate. If you observe the boronate ester mass, the boron is accounted for. If you still see boroxine peaks, they are likely real impurities, not source artifacts.

Part 3: Data Summary & Decision Matrix
Feature

NMR
FT-IR (ATR) ESI-MS (Direct)
Primary Utility Solution equilibrium dynamicsSolid-state identificationTrace impurity detection (requires care)
Artifact Risk Low (solvent dependent)Very LowHigh (Source-induced dehydration)
Diagnostic Signal Chemical shift (

ppm)
Band at 705 cm

Mass of trimer (often false positive)
Sample State SolutionSolidGas Phase (Ionized)
Quantification Excellent (Integration)Good (Calibration required)Poor (Ionization variance)
Part 4: Recommended Workflow

For a pharmaceutical intermediate where stoichiometry is critical:

  • Initial Screen (Solid State): Run ATR-FTIR .

    • Check: Is the 705 cm

      
       band present?
      
    • Yes: Significant boroxine content.[2]

    • No: Predominantly acid.

  • Purity/Stoichiometry (Solution): Run

    
     NMR  with an internal standard (e.g., trimethoxybenzene).
    
    • Quantify the organic backbone to determine the "effective molecular weight." If the material is dehydrated, the effective MW is lower (more moles of boron per gram), and your Suzuki coupling stoichiometry will be off if you assume it's the acid.

  • Trace Analysis: Use Derivatization LC-MS (Protocol 2) only if searching for specific non-boroxine impurities.

References
  • Marinaro, W. A., et al. (2012).[3] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.

  • Iwamura, T., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles.

  • Halls, M. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Journal of Physical Chemistry C.

  • Lippincott, T., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry.

  • Storey, M. V., et al. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Rapid Communications in Mass Spectrometry.

Sources

Safety Operating Guide

(3,4-dicyanophenyl)boronic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for (3,4-dicyanophenyl)boronic acid .

This substance presents a dual-hazard profile: the boronic acid moiety (typically mild irritant/low toxicity) and the dicyano (nitrile) functionality (high toxicity potential, risk of HCN release).[1] This guide prioritizes the "worst-case" hazard—the nitrile group—to ensure maximum safety.[1]

Part 1: Emergency Action Card (Immediate Response)

Scenario Immediate Action
Skin Contact Brush off dry powder first (avoid wetting immediately if large amount).[1] Rinse with soap/water for 15 min.[1]
Eye Contact Flush with water for 15+ minutes.[1][2] Remove contact lenses if easy to do.[1][3][4][5][6]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]
Major Spill Evacuate area. Do NOT use acidic absorbents.[1] Contact EHS immediately.
Incompatibility NEVER mix with ACIDS or STRONG OXIDIZERS. (Risk of Hydrogen Cyanide gas evolution).[1][7]

Part 2: Hazard Profile & Chemical Logic

To dispose of this chemical safely, you must understand the Structure-Activity Relationship (SAR) governing its reactivity.[1]

The Nitrile (Cyano) Risk

The phenyl ring is substituted with two cyano groups (-CN).[1]

  • Mechanism: Under acidic conditions (pH < 7) or strong oxidation, the nitrile groups can hydrolyze or decompose to release Hydrogen Cyanide (HCN) gas, which is chemically asphyxiating.[1]

  • Disposal Implication: Waste streams containing this compound must be kept alkaline (pH > 8) or neutral.[1] Never dispose of in "Acidic Organic" waste containers.

The Boronic Acid Stability
  • Mechanism: Boronic acids are Lewis acids.[1] They are generally stable but can form cyclic boroxines (anhydrides) upon dehydration.[1]

  • Disposal Implication: They are combustible.[1] The standard destruction method is high-temperature incineration equipped with a scrubber to capture boron oxides and nitrogen oxides (NOx).

Part 3: Waste Segregation & Decision Logic

Effective disposal starts at the bench. You must segregate this waste from incompatible streams immediately.[1]

WasteSegregation Start Waste Generation: (3,4-Dicyanophenyl)boronic Acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid Solution BinSolid Disposal Bin A: Solid Hazardous (Toxic) Double-bagged Solid->BinSolid LiquidCheck Check pH / Solvents Liquid->LiquidCheck Acidic Contains ACIDS? (TFA, HCl, H2SO4) LiquidCheck->Acidic Yes NeutralBasic Neutral or Basic Organic Solvents LiquidCheck->NeutralBasic No ActionAcid DO NOT COMBINE Neutralize separately first (Risk of HCN) Acidic->ActionAcid BinLiquid Disposal Bin B: Liquid Organic (Cyanide-bearing) Alkaline pH maintained NeutralBasic->BinLiquid

Figure 1: Waste Segregation Decision Tree.[1] Note the critical stop-point for acidic mixtures.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Contaminated PPE, Weighing Boats, Pure Substance)[1]
  • Applicability: Expired chemicals, contaminated gloves, paper towels, silica gel from columns.[1]

  • Container: Wide-mouth HDPE jar or heavy-duty polyethylene bag.

  • Labeling: Pre-label the container "HAZARDOUS WASTE - TOXIC SOLID - ORGANONITRILE."[1]

  • Collection: Place the solid material inside.

  • Double Bagging: If using bags, double-bag the waste to prevent dust release (boronic acids can be respiratory irritants).[1]

  • Sealing: Seal with tape or a screw-top lid. Do not leave open in the fume hood.[1]

Protocol B: Liquid Waste (Reaction Mixtures, HPLC Waste)
  • Applicability: Solutions in DMSO, Methanol, DCM, or Ethyl Acetate.[1]

  • Container: HDPE or Glass Jerrycan (vented cap recommended if evolution of gas is remotely possible, though unlikely if pH is controlled).[1]

  • pH Check: Dip a pH strip into the waste solution.[1]

    • If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 8–9. Perform this in a fume hood.

  • Transfer: Pour into the "Cyanide-Bearing Organic Waste" container.

  • Segregation: Ensure this container is NOT stored next to the "Acid Waste" container in the satellite accumulation area.

Protocol C: Spill Cleanup (Bench Scale)

Scope: Minor spills (< 5g) inside a fume hood.[1] Reagent: 10% Bleach Solution (Sodium Hypochlorite) or 3% Hydrogen Peroxide (to oxidize the nitrile/cyanide).[1]

  • Isolate: Alert nearby personnel.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Cover: Gently cover the spill with paper towels to prevent dust dispersion.[1]

  • Deactivate:

    • Soak the towels with 10% Bleach solution .[1][7]

    • Allow to sit for 20 minutes . (This helps oxidize any potential free cyanide).[1]

  • Clean: Wipe up the slurry.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Part 5: Regulatory & Logistics Data

ParameterSpecificationNotes
RCRA Classification Characteristic (Toxic/Reactive) While not explicitly P-listed, treat as P-list equivalent due to nitrile content.[1]
UN Number UN 3439 (Likely)Generic: Nitriles, solid, toxic, n.o.s.[1]
Packing Group III (Minor Danger)Can be PG II depending on specific acute toxicity data.[1]
Incineration Required Must be sent to a facility with a secondary combustion chamber (afterburner) and scrubber.[1]

Part 6: Scientific Rationale for Incineration

We do not recommend chemical destruction (hydrolysis) as the primary disposal method for bulk quantities in the lab because the hydrolysis of nitriles requires strong acids or bases at high temperatures (reflux), which increases the safety risk for the operator.

Professional Recommendation: The safest route is Fuel Blending/Incineration .[1]

  • The waste is injected into a kiln at >1000°C.[1]

  • Organic carbon converts to CO₂.[1]

  • Nitrile Nitrogen converts to N₂ or NOx (scrubbed).[1]

  • Boron converts to B₂O₃ (particulate, captured by electrostatic precipitators).[1]

References

  • Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: 4-Formylnaphthalene-1-boronic acid (Generic Boronic Acid Hazards).[1] Retrieved from

  • TCI Chemicals. (2024).[1][3] Safety Data Sheet: 3-Cyanophenylboronic Acid.[1][6] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Cyanophenylboronic acid Compound Summary. Retrieved from

  • University of Manchester. (n.d.).[1] Cyanides and Nitriles: Use and Disposal Procedures. Retrieved from

  • Case Western Reserve University. (2018).[1] SOP: Cyanide Salt and Organonitrile Handling. Retrieved from

Sources

Personal protective equipment for handling (3,4-dicyanophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized organoboron building blocks into complex synthetic workflows, such as Suzuki-Miyaura cross-coupling reactions. (3,4-dicyanophenyl)boronic acid (CAS: 1375109-03-7) is highly valued by drug development professionals for introducing functionalized aryl groups into pharmaceutical scaffolds.

However, its dual structural features—a reactive boronic acid moiety and two electron-withdrawing cyano groups—demand rigorous, field-proven safety protocols. This guide provides the essential causality behind experimental choices, ensuring your laboratory operations are both safe and scientifically sound.

Hazard Profile & Quantitative Data

Before designing an operational plan, we must understand the intrinsic risks. The compound exhibits [1].

Table 1: GHS Hazard Classification for (3,4-dicyanophenyl)boronic acid

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Mandates strict barrier protection (PPE) and prevention of particulate aerosolization.
Skin Irritation H315Causes skin irritation.Requires chemical-resistant gloves and a fully buttoned lab coat.
Eye Irritation H319Causes serious eye irritation.Necessitates splash-proof safety goggles (standard safety glasses are insufficient).
Target Organ Toxicity H335May cause respiratory irritation.All handling of dry powder must occur in a certified chemical fume hood.

Core PPE Requirements: The Causality of Protection

Standard laboratory PPE is insufficient without understanding why it is deployed.

  • Hand Protection (Dynamic Barrier System) : For weighing dry powder, standard 0.1 mm disposable nitrile gloves provide an adequate physical barrier. However, in synthetic applications, this boronic acid is typically dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF). Nitrile gloves exhibit (often < 5 minutes) when exposed to these solvents[2].

    • Self-Validating Protocol: Implement a double-gloving strategy. Wear a standard nitrile inner glove for dexterity, and a heavier neoprene or butyl rubber outer glove when handling the solvated compound. If a solvent splash occurs, the outer glove must be immediately removed. This leaves the inner glove intact, visually and physically validating the continuous protection of the dermal barrier.

  • Respiratory & Engineering Controls : Due to the H335 hazard, the powder is a known respiratory irritant. Weighing must be performed in a certified chemical fume hood with a face velocity of 80–120 fpm to actively draw particulates away from the operator's breathing zone.

  • Eye & Body Protection : ANSI Z87.1 certified splash goggles and a flame-resistant lab coat are mandatory to prevent localized skin or ocular irritation.

Operational Workflow: Step-by-Step Methodology

To ensure maximum safety and efficiency, follow this validated operational sequence:

Step 1: Fume Hood Preparation Clear the fume hood of unnecessary clutter to establish uninterrupted laminar airflow. Place an anti-static mat inside the hood. Boronic acids are notoriously prone to static charge, which can cause the fluffy powder to disperse unpredictably during transfer.

Step 2: PPE Donning and Verification Don the prescribed double-layer PPE. Perform a visual and tactile inspection of your gloves for micro-tears before handling the reagent bottle.

Step 3: Weighing and Transfer Use an anti-static weigh boat and a grounded stainless-steel spatula. Slowly dispense the (3,4-dicyanophenyl)boronic acid to minimize dust generation. Cap the reagent bottle immediately after use to prevent ambient moisture degradation.

Step 4: Solvation and Reaction Setup Transfer the dry powder to the reaction vessel before adding the solvent. Adding solvent to the powder (rather than dropping powder into solvent) prevents the aerosolization of toxic particulates. Once solvated in DMF or THF, immediately upgrade to your neoprene outer gloves.

Step 5: Post-Reaction Decontamination Wipe down the balance and fume hood surfaces with a damp disposable towel. Standard soap and water are sufficient for [3].

Disposal Plan: Segregation and Neutralization

Proper disposal is critical due to the presence of the dicyanophenyl moiety.

  • Solid Waste : Collect all contaminated weigh boats, spatulas, and PPE in a dedicated, sealable container clearly labeled "Hazardous Solid Waste - Organoboron/Nitrile"[3].

  • Liquid Waste (Critical Causality) : While the cyano groups on the benzene ring are covalently bound and generally stable, mixing cyano-containing organic waste with strong mineral acids poses a theoretical risk of generating highly toxic[4].

    • Self-Validating Protocol: Liquid reaction mixtures and aqueous washings containing (3,4-dicyanophenyl)boronic acid must be collected in a strictly non-acidic, organic waste carboy. Verify the pH of the waste stream using indicator strips (target pH 7–9) before addition, creating a self-validating checkpoint against accidental acidification.

Operational & Disposal Logic Visualization

G Start Start: (3,4-dicyanophenyl) boronic acid Handling PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Prevent H335 Inhalation) PPE->Hood Solvent Add Solvent (e.g., DMF/THF) Hood->Solvent Reaction Execute Reaction (Suzuki-Miyaura) Solvent->Reaction Caution: Glove Permeation Waste Waste Segregation Reaction->Waste SolidWaste Solid Waste (Contaminated PPE/Powder) Waste->SolidWaste LiquidWaste Liquid Waste (Strictly Non-Acidic) Waste->LiquidWaste Prevent HCN release

Workflow for handling and disposing of (3,4-dicyanophenyl)boronic acid.

References

  • Cyanides | Division of Research Safety . University of Illinois. Available at:[Link]

  • Glove permeation of chemicals: The state of the art of current practice . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.